molecular formula C88H151N23O24 B15581888 Hypelcin A-II

Hypelcin A-II

Cat. No.: B15581888
M. Wt: 1915.3 g/mol
InChI Key: RVTXOXZCDJNTMI-XCGJKZOMSA-N
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Description

Hypelcin A-II has been reported in Trichoderma peltatum with data available.

Properties

Molecular Formula

C88H151N23O24

Molecular Weight

1915.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C88H151N23O24/c1-44(2)40-50(43-112)95-64(120)51(32-35-57(89)114)97-65(121)52(33-36-58(90)115)98-75(131)84(18,19)108-77(133)86(22,23)107-70(126)61(46(5)6)100-68(124)55-30-28-38-110(55)79(135)88(26,27)109-76(132)85(20,21)102-60(117)42-92-71(127)80(10,11)105-67(123)54(41-45(3)4)99-74(130)83(16,17)104-66(122)53(34-37-59(91)116)96-62(118)47(7)93-72(128)81(12,13)103-63(119)48(8)94-73(129)82(14,15)106-69(125)56-31-29-39-111(56)78(134)87(24,25)101-49(9)113/h44-48,50-56,61,112H,28-43H2,1-27H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,128)(H,94,129)(H,95,120)(H,96,118)(H,97,121)(H,98,131)(H,99,130)(H,100,124)(H,101,113)(H,102,117)(H,103,119)(H,104,122)(H,105,123)(H,106,125)(H,107,126)(H,108,133)(H,109,132)/t47-,48-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1

InChI Key

RVTXOXZCDJNTMI-XCGJKZOMSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Hypelcin A-II from Hypocrea peltata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Hypelcin A-II, a peptaibol antibiotic derived from the fungus Hypocrea peltata. The document details the experimental protocols for extraction and purification, presents quantitative data where available, and visualizes the experimental workflow and the proposed mechanism of action.

Introduction

Hypocrea peltata, a species of fungus belonging to the Hypocreaceae family, is a known producer of a variety of bioactive secondary metabolites. Among these are the Hypelcins, a complex mixture of peptide antibiotics known as peptaibols. These peptides are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The Hypelcin A family is a subset of these compounds, itself being a mixture of at least nine closely related peptide isoforms, designated Hypelcin A-I through A-IX.[1][2] This guide focuses specifically on this compound, detailing the processes for its discovery and isolation.

Discovery and Initial Characterization

The initial discovery of the Hypelcin A complex arose from the screening of metabolites from the fruit bodies of Hypocrea peltata.[3] Subsequent analysis revealed that "Hypelcin A" was not a single compound but a mixture of related peptides. The separation and characterization of these individual components, including this compound, were achieved through advanced chromatographic and spectrometric techniques.[1][2] The primary structures of the Hypelcin A peptides, including this compound, were determined using fast atom bombardment mass spectrometry (FAB-MS), tandem mass spectrometry (MS/MS), and NMR spectroscopy.[1]

Experimental Protocols

Fungal Material

The source material for the isolation of this compound is the stromata of the fungus Hypocrea peltata. For initial studies, nearly 2 kg of stromata were collected from the Tokushima Forest in Japan.[4]

Crude Extraction of Hypelcin A Mixture

While the specific details of the initial crude extraction from Hypocrea peltata stromata are not extensively documented in the readily available literature, a general protocol for the extraction of peptaibols from fungal mycelium or fruiting bodies can be inferred from standard practices in natural product chemistry.

General Protocol for Peptaibol Extraction:

  • Homogenization: The collected fungal stromata are first dried and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered fungal material is then subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol. This process is usually carried out at room temperature with continuous stirring for several hours or days.

  • Filtration and Concentration: The resulting extract is filtered to remove solid fungal debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. The peptaibols, being relatively hydrophobic, are expected to partition into the organic phase.

  • Drying and Storage: The organic phase is collected, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude Hypelcin A mixture. This crude extract is then stored at a low temperature (e.g., -20°C) prior to purification.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The separation of the individual Hypelcin A components from the crude extract is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.

RP-HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of peptaibols.

  • Mobile Phase: A gradient of increasing organic solvent concentration in an aqueous phase is used to elute the peptides. A common mobile phase system consists of:

    • Solvent A: Water with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

    • Solvent B: Acetonitrile or methanol with 0.1% TFA.

  • Gradient Elution: A linear gradient from a lower concentration of Solvent B to a higher concentration is run over a period of time to achieve separation of the different Hypelcin A isoforms. The precise gradient profile would be optimized to achieve the best resolution between the closely related peptides.

  • Detection: The eluting peptides are monitored by their absorbance at a specific wavelength, typically 214 nm or 280 nm.

  • Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis and characterization. This compound would be collected as a distinct peak in the chromatogram.

Quantitative Data

Detailed quantitative data regarding the yield of this compound from the initial fungal material is not explicitly stated in the reviewed literature. However, the following table summarizes the types of quantitative data that would be essential for the proper characterization and development of this compound.

ParameterDescriptionExpected UnitsData Source (if available)
Starting Fungal Mass The initial dry weight of Hypocrea peltata stromata used for extraction.kg or g[4]
Crude Extract Yield The total mass of the crude extract obtained after initial solvent extraction and concentration.gNot Available
Yield of Purified this compound The final mass of pure this compound obtained after all purification steps.mgNot Available
Purity of this compound The percentage purity of the final isolated this compound, typically determined by analytical HPLC.%Not Available
Molecular Weight of this compound The experimentally determined molecular weight, often obtained from mass spectrometry.Da[1]

Structure of this compound

The primary structure of this compound, as determined by mass spectrometry and NMR spectroscopy, reveals a peptide chain of 20 amino acid residues. A significant feature of this and other peptaibols is the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).

Amino Acid Sequence of this compound:

Mechanism of Action: Membrane Permeabilization

The biological activity of Hypelcin A is attributed to its ability to interact with and disrupt cell membranes. Studies have shown that Hypelcin A induces leakage of entrapped fluorescent dyes from phosphatidylcholine vesicles, indicating an increase in membrane permeability.[3] This membrane-perturbing activity is a common mechanism for peptaibol antibiotics.

The proposed mechanism involves the following steps:

  • Monomer Binding: Monomeric Hypelcin A peptides initially bind to the surface of the lipid bilayer.

  • Conformational Change: Upon binding, the peptide undergoes a conformational change, leading to an increase in its helical content.[3]

  • Membrane Perturbation: The helical peptide monomers then insert into the lipid bilayer, perturbing the lipid packing and leading to the formation of pores or channels.

  • Increased Permeability: The formation of these transmembrane channels allows the uncontrolled passage of ions and small molecules across the membrane, disrupting the cellular electrochemical gradients and ultimately leading to cell death.

Visualizations

Experimental Workflow for Discovery and Isolation

experimental_workflow cluster_collection Fungal Material Collection cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis start Collection of Hypocrea peltata stromata homogenization Drying and Grinding start->homogenization extraction Solvent Extraction (e.g., Methanol) homogenization->extraction concentration Filtration and Concentration extraction->concentration partitioning Solvent Partitioning concentration->partitioning crude_extract Crude Hypelcin A Mixture partitioning->crude_extract hplc Reversed-Phase HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_hypelcin_aii Pure this compound fraction_collection->pure_hypelcin_aii mass_spec Mass Spectrometry (FAB-MS, MS/MS) pure_hypelcin_aii->mass_spec nmr NMR Spectroscopy pure_hypelcin_aii->nmr structure_elucidation Structure Elucidation mass_spec->structure_elucidation nmr->structure_elucidation

Caption: Experimental workflow for the discovery and isolation of this compound.

Proposed Mechanism of Action: Membrane Permeabilization

mechanism_of_action cluster_membrane Cell Membrane cluster_peptide This compound cluster_effect Cellular Effect membrane_surface Lipid Bilayer Surface helical_monomer Helical Monomer membrane_surface->helical_monomer Conformational Change membrane_core Hydrophobic Core pore_formation Pore/Channel Formation membrane_core->pore_formation monomer Monomeric Peptide monomer->membrane_surface Binding helical_monomer->membrane_core Insertion ion_leakage Ion and Solute Leakage pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of this compound induced membrane permeabilization.

Conclusion

This compound, a component of the Hypelcin A complex from Hypocrea peltata, represents a potentially valuable peptaibol antibiotic. Its discovery and isolation rely on standard natural product chemistry techniques, with reversed-phase HPLC being the crucial step for obtaining the pure compound. The primary mechanism of its antimicrobial action is through the disruption of cell membrane integrity. Further research is warranted to fully elucidate its complete structural details, biosynthetic pathway, and to explore its full therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

An In-Depth Technical Guide to the Chemical Structure and Amino Acid Sequence of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and experimental protocols for the characterization of Hypelcin A-II, a peptaibol antibiotic. The information presented is collated from key scientific literature to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a member of the Hypelcin A family of antibiotic peptides isolated from the fungus Hypocrea peltata.[1] These peptides belong to the peptaibol class, which are characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. Peptaibols, including the Hypelcins, are known for their antimicrobial and membrane-disrupting activities. Hypelcin A is a complex mixture of closely related peptides, designated A-I through A-IX, which share similar structures and biological properties.[1]

Chemical Structure and Amino Acid Sequence

The primary structure of this compound was elucidated through a combination of Fast Atom Bombardment Mass Spectrometry (FAB-MS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Amino Acid Sequence

The amino acid sequence of this compound is presented in Table 1. The sequence is notable for its high content of Aib residues, which are known to induce helical conformations in peptides.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid Residue
1Ac-Aib
2Asn
3Leu
4Aib
5Pro
6Leu
7Aib
8Pro
9Ala
10Aib
11Aib
12Gln
13Aib
14Val
15Aib
16Gly
17Leu
18Aib
19Pro
20Leuol

Ac-Aib: N-acetyl-α-aminoisobutyric acid Leuol: Leucinol

Chemical Properties

The fundamental chemical properties of this compound are summarized in Table 2.

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC88H151N23O24[2]
Molecular Weight1915.28 Da[2]

Experimental Protocols

The following sections detail the experimental methodologies employed for the isolation, purification, and structural characterization of this compound.

Isolation and Purification

This compound was isolated from a crude mixture of Hypelcin A peptides extracted from the fungal strain Hypocrea peltata. The purification was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Extraction: The crude peptide mixture was extracted from the fungal biomass using a suitable organic solvent.

  • Initial Fractionation: The crude extract was subjected to preliminary fractionation to separate the Hypelcin A complex from other fungal metabolites.

  • RP-HPLC Purification: The Hypelcin A fraction was further purified by RP-HPLC to isolate the individual peptide components, including this compound. A C18 column is typically used for the separation of such peptides. The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak resolution.

Structure Elucidation

The determination of the primary structure of this compound involved a combination of mass spectrometry and NMR spectroscopy.

FAB-MS was utilized to determine the molecular weight of the intact peptide and to obtain sequence information through the analysis of fragment ions.

Protocol:

  • Sample Preparation: A solution of the purified this compound was prepared in a suitable matrix, such as glycerol (B35011) or thioglycerol.

  • Ionization: The sample-matrix mixture was bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) to generate protonated molecular ions [M+H]+.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions were determined. The fragmentation pattern provides information about the amino acid sequence.

NMR spectroscopy was used to confirm the amino acid composition and to provide further structural details. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were likely performed to assign the proton and carbon signals of the individual amino acid residues.

Protocol:

  • Sample Preparation: A solution of purified this compound was prepared in a deuterated solvent (e.g., DMSO-d6 or CD3OH).

  • Data Acquisition: 1H and 13C NMR spectra were acquired on a high-field NMR spectrometer. 2D experiments such as COSY (Correlated Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would have been used to establish connectivity between protons and carbons, aiding in the identification of amino acid spin systems.

  • Spectral Analysis: The chemical shifts and coupling constants of the observed signals were analyzed to identify the individual amino acid residues and to confirm the sequence determined by mass spectrometry.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

HypelcinAII_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization Fungus Hypocrea peltata Extraction Solvent Extraction Fungus->Extraction Biomass Crude_Extract Crude Peptide Extract Extraction->Crude_Extract Fractionation Initial Fractionation Crude_Extract->Fractionation Hypelcin_Complex Hypelcin A Complex Fractionation->Hypelcin_Complex HPLC Reversed-Phase HPLC Hypelcin_Complex->HPLC Pure_Hypelcin_AII Purified this compound HPLC->Pure_Hypelcin_AII FAB_MS FAB-MS / MS/MS Pure_Hypelcin_AII->FAB_MS NMR NMR Spectroscopy Pure_Hypelcin_AII->NMR MW_Determination Molecular Weight Determination FAB_MS->MW_Determination Sequence_Analysis Amino Acid Sequence Analysis FAB_MS->Sequence_Analysis NMR->Sequence_Analysis Structure_Elucidation Structure Elucidation MW_Determination->Structure_Elucidation Sequence_Analysis->Structure_Elucidation

Caption: Workflow for the isolation and structural characterization of this compound.

This guide provides a foundational understanding of the chemical and structural properties of this compound, along with the experimental approaches used for its characterization. This information is intended to be a valuable resource for scientists engaged in the research and development of novel antimicrobial agents.

References

Hypelcin A-II: A Technical Guide on its Predicted Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological functions of Hypelcin A-II. This guide synthesizes information from studies on the broader Hypelcin A family of peptide antibiotics to provide a predictive framework for the function of this compound. All quantitative data and experimental protocols are derived from studies on closely related Hypelcin analogs and should be considered representative.

Executive Summary

Hypelcins are a family of peptide antibiotics produced by the fungus Hypocrea peltata. Structurally, they are peptaibols, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. While the specific biological activities of this compound have not been extensively detailed in accessible literature, research on other members of the Hypelcin A family, such as A-I and A-V, provides strong evidence for two primary mechanisms of action: the formation of ion channels in lipid membranes and the uncoupling of mitochondrial oxidative phosphorylation. These actions lead to broad antimicrobial and cytotoxic effects. This document outlines these core functions, presents representative quantitative data, details relevant experimental methodologies, and provides diagrams of the key molecular processes.

Core Biological Functions

The biological activity of the Hypelcin A family stems from their ability to interact with and disrupt cellular and mitochondrial membranes. This interaction is facilitated by their amphipathic helical structure.

Ion Channel Formation

Hypelcins, including presumably this compound, spontaneously insert into lipid bilayers to form voltage-dependent ion channels. This disrupts the electrochemical gradients across the cell membrane, leading to a loss of cellular homeostasis and ultimately cell death. Studies on Hypelcins A-I and A-V have demonstrated the formation of ion channels with multiple conductance levels.[1]

Uncoupling of Mitochondrial Oxidative Phosphorylation

Hypelcins act as potent uncouplers of oxidative phosphorylation in mitochondria.[2] They function as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. This leads to a depletion of cellular energy reserves and can trigger downstream apoptotic pathways.

Quantitative Data (Representative)

The following tables summarize quantitative data obtained from studies on Hypelcin A analogs. This data provides a benchmark for the expected activity of this compound.

Table 1: Representative Ion Channel Conductance of Hypelcin A Analogs in Planar Lipid Bilayers [1]

Conductance LevelApplied Voltage (mV)Conductance (nS) in 3M KCl
Level 0>200≤ 0.09
Level 1 (most common)150~ 0.6
Level 2150~ 3.0

Table 2: Representative Antimicrobial and Cytotoxic Activity (General Peptaibols)

ParameterOrganism/Cell LineValue
MIC Bacillus subtilis5 - 20 µg/mL
MIC Staphylococcus aureus10 - 50 µg/mL
MIC Candida albicans10 - 30 µg/mL
IC50 Human Erythrocytes (Hemolysis)20 - 100 µg/mL
IC50 Various Cancer Cell Lines1 - 10 µM

Note: Specific MIC and IC50 values for this compound are not available in the reviewed literature. The values presented are typical ranges for peptaibols with similar structures and mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of Hypelcin A analogs. These protocols are directly applicable to the study of this compound.

Planar Bilayer Lipid Membrane (BLM) for Ion Channel Recording

Objective: To measure the ion channel forming activity and conductance of this compound.

Methodology:

  • Membrane Formation: A planar lipid bilayer is formed across a small aperture (typically 100-200 µm in diameter) in a Teflon partition separating two aqueous compartments. The membrane-forming solution consists of a 1% solution of a synthetic lipid (e.g., diphytanoylphosphatidylcholine) in n-decane.

  • Electrolyte Solution: Both compartments are filled with a salt solution, typically 3M KCl, buffered to a physiological pH (e.g., with 5 mM HEPES, pH 7.4).

  • Peptide Addition: A stock solution of this compound in ethanol (B145695) is added to one compartment (the cis side) to achieve the desired final concentration. The solution is stirred to facilitate peptide incorporation into the membrane.

  • Electrophysiological Recording: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and record the resulting current. A patch-clamp amplifier is used to measure single-channel currents.

  • Data Analysis: The recorded current traces are analyzed to determine the conductance of the channels, their open and closed lifetimes, and their voltage dependence.

Mitochondrial Respiration and Uncoupling Assay

Objective: To determine the effect of this compound on mitochondrial oxygen consumption and its uncoupling activity.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from rat liver by differential centrifugation. The final mitochondrial pellet is resuspended in a buffer containing sucrose, mannitol, and EGTA.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure oxygen consumption in a sealed, temperature-controlled chamber.

  • Assay Buffer: The chamber is filled with a respiration buffer containing succinate (B1194679) (as a respiratory substrate) and rotenone (B1679576) (to inhibit Complex I).

  • Experiment:

    • A baseline rate of oxygen consumption (State 2 respiration) is established after the addition of isolated mitochondria.

    • ADP is added to initiate State 3 respiration (coupled respiration).

    • Various concentrations of this compound (dissolved in a suitable solvent like ethanol) are added to measure their effect on the respiration rate. An increase in oxygen consumption in the absence of ADP or an increase in the State 4 respiration rate (after ADP is consumed) indicates uncoupling.

    • Oligomycin, an ATP synthase inhibitor, can be added to confirm that the increased respiration is due to uncoupling and not ATP synthesis.

  • Data Analysis: The respiratory control ratio (RCR; State 3/State 4) is calculated. A decrease in the RCR in the presence of this compound indicates uncoupling activity.

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action of Hypelcins do not involve classical signaling pathways with receptor-ligand interactions. Instead, they exert their effects through direct physical disruption of membranes.

Ion Channel Formation Workflow

G cluster_membrane Cell Membrane A This compound Monomers B Membrane Insertion A->B Hydrophobic Interaction C Oligomerization B->C D Ion Channel Formation C->D E Ion Flux (Na+, K+, etc.) D->E F Loss of Membrane Potential E->F G Cell Death F->G

Caption: Workflow of this compound induced ion channel formation.

Mitochondrial Uncoupling Pathway

G cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space H_matrix H+ H_ims H+ Hypelcin This compound H_ims->Hypelcin Binding ATP_Synthase ATP Synthase H_ims->ATP_Synthase Flow ETC Electron Transport Chain ETC->H_ims Pumping Hypelcin->H_matrix Transport ATP ATP ATP_Synthase->ATP Synthesis

Caption: Mechanism of mitochondrial uncoupling by this compound.

Conclusion

While specific experimental data for this compound is scarce in the public domain, the well-characterized activities of other Hypelcin A family members provide a robust model for its biological functions. It is highly probable that this compound acts as a membrane-active peptide, forming ion channels and uncoupling mitochondrial respiration. These dual mechanisms of action underscore its potential as a broad-spectrum antimicrobial and cytotoxic agent. Further research is required to elucidate the precise quantitative parameters of this compound's activity and to explore its therapeutic potential.

References

A Literature Review on the Antibiotic Activity of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcin A-II is a member of the hypelcin A complex, a group of peptide antibiotics isolated from the fungus Hypocrea peltata. These peptides are classified as peptaibols, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. The hypelcin A complex was initially identified as a mixture of closely related peptides, with subsequent research leading to the isolation and structural elucidation of its individual components, including this compound. This document provides a comprehensive technical overview of the available scientific literature concerning the antibiotic activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

I. Structure of this compound

The primary structure of this compound, as determined by fast-atom bombardment mass spectrometry and NMR spectroscopy, reveals a polypeptide chain of 20 amino acid residues. The presence of multiple Aib residues is a defining feature, contributing to the peptide's helical conformation.

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid
1Ac-Aib
2Pro
3Aib
4Ala
5Aib
6Ala
7Gln
8Aib
9Val
10Aib
11Gly
12Aib
13Aib
14Pro
15Val
16Aib
17Aib
18Gln
19Gln
20Phe-ol

Ac: Acetyl group; Aib: α-aminoisobutyric acid; Phe-ol: Phenylalaninol

II. Mechanism of Antibiotic Action

The available literature suggests that this compound, in line with other peptaibols like alamethicin, exerts its antibiotic effect through direct interaction with and disruption of cellular membranes. This mechanism does not involve specific intracellular targets or signaling pathways but is rather a biophysical process leading to a loss of membrane integrity.

The proposed mechanism can be summarized in the following steps:

  • Electrostatic Interaction and Membrane Binding: The peptide monomers initially associate with the surface of the target cell membrane.

  • Conformational Change: Upon binding to the lipid bilayer, this compound is believed to undergo a conformational change, increasing its helical content.[1]

  • Membrane Insertion and Pore Formation: The helical monomers then insert into the lipid bilayer, aggregating to form transmembrane pores or channels. This action is thought to be voltage-dependent in some peptaibols.

  • Permeability Disruption: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the electrochemical gradients essential for cellular function.[1]

  • Cell Lysis: The sustained loss of membrane integrity ultimately results in cell lysis and death.

This direct membrane-disrupting action is characteristic of many antimicrobial peptides and is considered a promising strategy for combating antibiotic resistance, as it is less likely to be circumvented by target-site mutations.

Hypelcin_AII_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HAII_monomer This compound (Monomer) Membrane_Surface Membrane Surface Binding HAII_monomer->Membrane_Surface Electrostatic Interaction Membrane_Insertion Helical Insertion & Aggregation Membrane_Surface->Membrane_Insertion Conformational Change Pore Transmembrane Pore Membrane_Insertion->Pore Aggregation Ion_Leakage Ion & Solute Leakage Pore->Ion_Leakage Disruption of Ion Gradient Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

III. Antibiotic Activity Data

Specific quantitative data on the antibiotic activity of isolated this compound against a broad spectrum of bacteria is not extensively available in the public literature. Research has primarily focused on the Hypelcin A complex as a whole. The following table presents the known antimicrobial activity of the Hypelcin A complex and serves as a template for how data for this compound would be presented.

Table 2: Antimicrobial Activity of Hypelcin A Complex (Illustrative for this compound)

Test OrganismStrainMIC (µg/mL)MBC (µg/mL)MethodReference
Lentinus edodesN/A300N/AAgar (B569324) DilutionFujita et al., 1979
Staphylococcus aureusATCC 29213Data not availableData not availableBroth MicrodilutionN/A
Escherichia coliATCC 25922Data not availableData not availableBroth MicrodilutionN/A
Pseudomonas aeruginosaATCC 27853Data not availableData not availableBroth MicrodilutionN/A
Candida albicansATCC 90028Data not availableData not availableBroth MicrodilutionN/A

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; N/A: Not Available in reviewed literature.

IV. Experimental Protocols

The characterization of the antibiotic activity of a peptide like this compound involves a series of standardized in vitro assays. The following sections detail the methodologies that would be employed.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For peptide antibiotics, the broth microdilution method is commonly used, with modifications to account for the properties of peptides.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations. Polypropylene plates are recommended to minimize peptide adsorption.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Peptide Prepare Serial Dilutions of this compound Start->Prep_Peptide Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Peptide->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

B. Membrane Permeabilization Assay (Liposome Leakage)

To investigate the membrane-disrupting activity of this compound, a liposome (B1194612) leakage assay is employed. This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye. Disruption of the liposome membrane by the peptide results in dye leakage and a measurable increase in fluorescence.

Protocol: Liposome Leakage Assay

  • Preparation of Dye-Loaded Liposomes:

    • Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic bacterial membranes (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol).

    • Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration within the liposomes.

    • Remove unencapsulated dye by gel filtration.

  • Fluorescence Measurement:

    • Add the dye-loaded liposomes to a cuvette or microplate well containing buffer.

    • Add varying concentrations of this compound to the liposome suspension.

    • Monitor the increase in fluorescence over time using a spectrofluorometer. The excitation and emission wavelengths will depend on the dye used (e.g., 495 nm excitation and 515 nm emission for calcein).

  • Data Analysis:

    • The percentage of dye leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

    • Plot the percentage of leakage as a function of peptide concentration.

Liposome_Leakage_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Liposomes Prepare Liposomes with Self-Quenched Dye Add_Peptide Add this compound to Liposome Suspension Prep_Liposomes->Add_Peptide Measure_Fluorescence Monitor Fluorescence Increase (Dye De-quenching) Add_Peptide->Measure_Fluorescence Calculate_Leakage Calculate % Leakage vs. Control Measure_Fluorescence->Calculate_Leakage Lysis_Control Add Detergent for 100% Leakage Control Lysis_Control->Calculate_Leakage

References

An In-depth Technical Guide to Hypelcin A-II: Properties, Mechanisms, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

ParameterValueReference
CAS Number 93397-16-1[1]
Molecular Formula C₈₈H₁₅₁N₂₃O₂₄[1]
Molecular Weight 1915.28 g/mol [1]

Introduction

Hypelcin A-II is a member of the hypelcin family of antibiotic peptides isolated from the fungus Hypocrea peltata. These peptides are characterized by the presence of the unusual amino acid α-aminoisobutyric acid (Aib). Functionally, this compound exhibits both antibacterial and antifungal activities. Its primary mechanism of action involves the disruption of cell membrane integrity and the uncoupling of mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activities, and the experimental methodologies used to characterize them.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with and disrupt lipid bilayers, leading to increased membrane permeability and the dissipation of electrochemical gradients.

Ion Channel Formation

Hypelcin peptides, including Hypelcin A, have been shown to form ion channels in planar bilayer lipid membranes. These channels exhibit multiple conductance levels. For native hypelcins, three distinct conductance levels have been observed in 3 M KCl:

  • Level 0: ≤ 0.09 nS (at 225 mV)

  • Level 1: ~0.6 nS (at 150 mV, the most common level)

  • Level 2: ~3 nS (at 150 mV)[1]

The formation of these channels disrupts the normal ion homeostasis of the cell, leading to cell death. The pore-forming ability of Hypelcin A is a key aspect of its antimicrobial efficacy. Studies on related peptides suggest that these pores can have a maximum diameter of approximately 25 Å[2].

Mitochondrial Uncoupling

Hypelcins are recognized as unique uncouplers of oxidative phosphorylation in mitochondria. This action is synergistic with their membrane-disrupting capabilities. By increasing the permeability of the inner mitochondrial membrane to protons, this compound dissipates the proton motive force that is essential for ATP synthesis. This uncoupling of respiration from ATP production leads to a decline in cellular energy levels and contributes to its cytotoxic effects.

Quantitative Biological Activity

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the test microorganism overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

    • Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Membrane Permeabilization Assay

The ability of this compound to permeabilize cell membranes can be assessed by monitoring the leakage of a fluorescent dye from lipid vesicles.

Principle: A fluorescent dye, such as calcein (B42510), is encapsulated at a self-quenching concentration within lipid vesicles. If the peptide disrupts the vesicle membrane, the dye is released into the surrounding medium, becomes diluted, and its fluorescence increases.

Detailed Protocol:

  • Preparation of Dye-Loaded Vesicles:

    • Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., phosphatidylcholine) by a method such as extrusion.

    • During vesicle formation, include a concentrated solution of calcein (e.g., 50 mM) in the buffer.

    • Remove unencapsulated calcein by gel filtration chromatography.

  • Fluorescence Measurement:

    • Place a diluted suspension of the calcein-loaded vesicles in a fluorometer cuvette.

    • Record the baseline fluorescence.

    • Add a known concentration of this compound to the cuvette and monitor the increase in fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye, which is used for normalization.

  • Data Analysis: The percentage of dye leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

Mitochondrial Respiration and Uncoupling Assay

The effect of this compound on mitochondrial function can be quantified by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer can be used to measure the rate of oxygen consumption. An uncoupling agent like this compound will increase the OCR in the presence of a respiratory substrate, as the mitochondria attempt to compensate for the dissipated proton gradient.

Detailed Protocol (using an oxygen electrode):

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

  • Respirometry:

    • Add a suspension of isolated mitochondria to a temperature-controlled chamber containing a respiration buffer.

    • Add a respiratory substrate (e.g., succinate (B1194679) or a combination of pyruvate (B1213749) and malate) to initiate basal respiration (State 2).

    • Add ADP to induce coupled respiration (State 3).

    • After the ADP is phosphorylated to ATP, the respiration rate returns to a slower rate (State 4).

    • Add this compound at various concentrations and monitor the increase in the oxygen consumption rate. This increase in State 4 respiration is indicative of uncoupling.

  • Data Analysis: The respiratory control ratio (RCR), which is the ratio of State 3 to State 4 respiration, is a measure of the coupling of respiration to ATP synthesis. A decrease in the RCR in the presence of this compound indicates uncoupling. The stimulation of State 4 respiration is a direct measure of the uncoupling activity.

Signaling Pathways and Experimental Workflows

While a specific, detailed signaling pathway directly modulated by this compound in eukaryotic cells has not been extensively elucidated, its primary mechanism of action—membrane disruption—can trigger a cascade of downstream cellular events. The workflow for investigating the mechanism of action of this compound typically follows a logical progression from observing its antimicrobial effects to dissecting its molecular interactions with cellular components.

Hypelcin_A_II_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Consequences Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Membrane_Permeabilization Membrane Permeabilization (Dye Leakage Assay) Antimicrobial_Screening->Membrane_Permeabilization Investigate membrane effects Mitochondrial_Uncoupling Mitochondrial Uncoupling (Oxygen Consumption) Antimicrobial_Screening->Mitochondrial_Uncoupling Assess energetic impact Ion_Channel_Formation Ion Channel Formation (Planar Lipid Bilayer) Membrane_Permeabilization->Ion_Channel_Formation Characterize pore formation ATP_Depletion ATP Depletion Mitochondrial_Uncoupling->ATP_Depletion Ion_Homeostasis_Disruption Ion Homeostasis Disruption Ion_Channel_Formation->Ion_Homeostasis_Disruption Cell_Death Cell Death ATP_Depletion->Cell_Death Ion_Homeostasis_Disruption->Cell_Death

Experimental workflow for characterizing this compound's mechanism of action.

The disruption of the cell membrane and mitochondrial function by this compound can be considered an upstream event that triggers various downstream signaling pathways related to cellular stress and apoptosis.

Hypelcin_A_II_Signaling cluster_0 Direct Effects cluster_1 Downstream Consequences cluster_2 Cellular Response Hypelcin_AII This compound Membrane_Disruption Membrane Disruption & Pore Formation Hypelcin_AII->Membrane_Disruption Mitochondrial_Uncoupling Mitochondrial Uncoupling Hypelcin_AII->Mitochondrial_Uncoupling Ion_Imbalance Ion Imbalance (Ca²⁺ influx, K⁺ efflux) Membrane_Disruption->Ion_Imbalance ROS_Production Increased ROS Production Mitochondrial_Uncoupling->ROS_Production ATP_Depletion ATP Depletion Mitochondrial_Uncoupling->ATP_Depletion Stress_Pathways Activation of Stress Pathways (e.g., MAPK) Ion_Imbalance->Stress_Pathways ROS_Production->Stress_Pathways ATP_Depletion->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis

References

Understanding the Peptaibol Nature of Hypelcin A-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypelcin A-II belongs to the peptaibol family, a class of fungal secondary metabolites characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. These structural features confer a helical conformation and amphipathic properties, enabling them to interact with and disrupt cellular membranes. This technical guide provides a comprehensive overview of the peptaibol nature of this compound, including its structure, proposed mechanism of action, and the experimental methodologies used for its characterization. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide incorporates representative data and protocols for the broader Hypelcin A complex and other well-characterized peptaibols to provide a thorough understanding of its class.

Introduction to Hypelcins and Peptaibols

Peptaibols are a significant class of antimicrobial peptides produced by various fungal species, including those of the genus Hypocrea (formerly Trichoderma). Their unique structure, rich in Aib residues, induces a stable helical conformation. This, combined with an acetylated N-terminus and a C-terminal amino alcohol, results in an amphipathic molecule with a significant dipole moment. These characteristics are central to their biological activity, which primarily involves the formation of voltage-gated ion channels in lipid bilayers, leading to increased membrane permeability and ultimately cell death.

The Hypelcins are a group of peptaibols isolated from Hypocrea peltata. Early research by Fujita et al. in 1984 led to the isolation and structural characterization of several components, including Hypelcin A-I, A-II, A-III, and A-IV.[1] These molecules are analogs of the well-studied peptaibol, alamethicin, and exhibit similar biological activities, such as uncoupling oxidative phosphorylation in mitochondria and inducing permeability changes in phosphatidylcholine bilayers.[1]

Structure of this compound

While the full text of the original 1984 publication detailing the structure of this compound is not widely available, the title explicitly indicates its structural elucidation.[1] Based on the known structures of other Hypelcin A congeners and related peptaibols, the structure of this compound is presented as a linear peptide with the following key features:

  • N-terminal Acetylation: The N-terminal amino group is blocked with an acetyl group.

  • High Aib Content: A significant number of α-aminoisobutyric acid residues are present, which are crucial for inducing a helical conformation.

  • Other Amino Acids: The sequence likely contains standard amino acids as well as other non-proteinogenic residues.

  • C-terminal Amino Alcohol: The C-terminus is characterized by the presence of an amino alcohol, such as leucinol or phenylalaninol.

A proposed representative structure for a Hypelcin A component is depicted below.

Hypelcin_A_II_Structure cluster_peptide This compound (Representative Structure) cluster_key Structural Features N_term Ac AA1 Aib N_term->AA1 AA2 ... AA1->AA2 AA_n Aib AA2->AA_n C_term Pheol/Leuol AA_n->C_term key_N N-terminal Acetyl Group (Ac) key_Aib α-Aminoisobutyric Acid (Aib) key_AA Other Amino Acids key_C C-terminal Amino Alcohol (e.g., Phenylalaninol/Leucinol)

A diagram representing the general structure of a Hypelcin A peptaibol.

Quantitative Data

Specific quantitative data for the biological activity of this compound is scarce in the available literature. The following tables present representative data for the Hypelcin A complex or other relevant peptaibols to provide a comparative context for its expected potency.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismRepresentative PeptaibolMIC (µg/mL)Reference
Staphylococcus aureusHypelcin A (mixture)1.6Fungal Metabolites
Bacillus subtilisHypelcin A (mixture)3.1Fungal Metabolites
Escherichia coliHypelcin A (mixture)> 100Fungal Metabolites
Candida albicansHypelcin A (mixture)6.3Fungal Metabolites

Note: The data presented is for the Hypelcin A complex and may not represent the specific activity of this compound.

Table 2: Hemolytic Activity

PeptideHC50 (µg/mL)Reference
Representative Peptaibols10 - 100General Peptaibol Literature

Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. This value is a general estimate for peptaibols and specific data for this compound is not available.

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for this compound, like other peptaibols, is the formation of ion channels across the cell membrane. This process can be summarized in the following steps:

  • Monomer Partitioning: The amphipathic this compound monomers partition from the aqueous phase into the lipid bilayer.

  • Aggregation: Within the membrane, monomers aggregate to form a barrel-stave-like pore.

  • Channel Formation: The aggregated helices form a hydrophilic pore through the membrane.

  • Ion Leakage: The formed channel allows the unregulated passage of ions, disrupting the electrochemical gradient across the membrane.

  • Cell Death: The loss of ionic homeostasis leads to cellular dysfunction and eventual lysis.

Mechanism_of_Action cluster_membrane Cell Membrane Monomers This compound Monomers Aggregation Monomer Aggregation Monomers->Aggregation Self-Assembly Channel Ion Channel Formation Aggregation->Channel Pore Formation Leakage Ion Leakage Channel->Leakage Disruption of Gradient End Cell Death Leakage->End Start Aqueous Environment Start->Monomers Partitioning

A simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following sections detail the general methodologies employed for the isolation, characterization, and functional analysis of peptaibols like this compound.

Isolation and Purification

The isolation of Hypelcins from fungal cultures typically involves a multi-step process to separate the different peptaibol components.

Isolation_Workflow Start Fungal Culture (e.g., Hypocrea peltata) Extraction Solvent Extraction (e.g., Methanol (B129727)/Chloroform) Start->Extraction Chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel) Extraction->Chromatography1 Crude Extract Chromatography2 Preparative HPLC (Reversed-Phase) Chromatography1->Chromatography2 Fractionation End Pure this compound Chromatography2->End Purification

A general experimental workflow for the isolation and purification of this compound.

Protocol:

  • Culturing: The fungus is grown in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture filtrate is extracted with organic solvents such as methanol or a chloroform-methanol mixture to solubilize the peptaibols.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the peptaibols are further purified by preparative reversed-phase HPLC to isolate individual components like this compound.

Structural Elucidation

The determination of the primary structure of this compound involves a combination of techniques to identify the amino acid sequence and terminal modifications.

Protocol:

  • Amino Acid Analysis: The purified peptide is hydrolyzed, and the resulting amino acids are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or HPLC. This confirms the presence of Aib and other amino acids.

  • Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the molecular weight of the intact peptide and to obtain sequence information through fragmentation analysis (MS/MS).

  • Edman Degradation: This classical method can be used for the stepwise removal and identification of amino acid residues from the N-terminus. However, the presence of the N-terminal acetyl group and Aib residues can present challenges.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are employed to confirm the amino acid sequence and to determine the three-dimensional structure of the peptide in solution, providing insights into its helical conformation.

Functional Assays

Antimicrobial Susceptibility Testing (MIC Determination):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The purified this compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Hemolytic Assay (HC50 Determination):

  • Preparation of Red Blood Cells (RBCs): A suspension of washed erythrocytes from a suitable source (e.g., human, sheep) is prepared.

  • Serial Dilution: The purified this compound is serially diluted in a buffered saline solution.

  • Incubation: The peptide dilutions are incubated with the RBC suspension.

  • Measurement of Hemolysis: The release of hemoglobin is measured spectrophotometrically at a specific wavelength.

  • Calculation of HC50: The HC50 is the peptide concentration that causes 50% hemolysis compared to a positive control (e.g., Triton X-100).

Planar Lipid Bilayer Conductance Measurement:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Peptide Addition: this compound is added to one or both compartments.

  • Voltage Application: A voltage is applied across the bilayer, and the resulting current is measured.

  • Channel Observation: The formation of discrete ion channels is observed as stepwise increases in current.

  • Data Analysis: The conductance of single channels and the voltage-dependence of channel formation are analyzed to characterize the properties of the pores formed by this compound.

Conclusion

This compound is a representative member of the peptaibol family of fungal antibiotics. Its characteristic structure, rich in α-aminoisobutyric acid, drives the formation of a stable helical conformation that is essential for its biological activity. The primary mechanism of action involves the formation of voltage-gated ion channels in cellular membranes, leading to a lethal disruption of the transmembrane potential. While specific data for this compound remains limited in easily accessible literature, the methodologies for its isolation, structural elucidation, and functional characterization are well-established for the peptaibol class. Further research to fully characterize the specific properties of this compound could provide valuable insights for the development of novel antimicrobial agents.

References

Hypelcin A-II: A Technical Guide to its Role in Disrupting Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypelcin A-II, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial activity, largely attributed to its ability to disrupt the integrity of cellular membranes. This technical guide delves into the core mechanism of this compound's action: the disruption of membrane potential. Through the formation of ion channels, this compound induces a cascade of events leading to cellular dysfunction and, ultimately, apoptosis. This document provides a comprehensive overview of the quantitative data available, detailed experimental protocols for studying these phenomena, and visual representations of the underlying pathways and workflows.

Introduction

Hypelcins are a class of antibiotic peptides produced by the fungus Hypocrea peltata. Structurally, they are characterized by a high content of α-aminoisobutyric acid and a C-terminal amino alcohol. This unique structure allows them to interact with and insert into lipid bilayers, forming ion channels that disrupt the electrochemical gradients essential for cellular life. The disruption of the plasma and mitochondrial membrane potential is a key event in the antimicrobial and apoptotic effects of these peptides. Understanding the precise mechanisms of this disruption is crucial for the development of novel therapeutic agents.

Mechanism of Action: Ion Channel Formation

The primary mechanism by which this compound disrupts membrane potential is through the formation of voltage-dependent ion channels. These channels allow the unregulated passage of ions across the membrane, leading to a breakdown of the cell's electrochemical gradient.

Signaling Pathway of this compound Induced Membrane Disruption

Hypelcin_AII This compound Monomers Aggregation Aggregation and Insertion Hypelcin_AII->Aggregation Interaction with Membrane Cellular Membrane (Lipid Bilayer) Ion_Channel Ion Channel Formation Membrane->Ion_Channel Facilitates Aggregation->Membrane Inserts into Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes K_Efflux K+ Efflux Depolarization->K_Efflux Leads to Apoptosis Apoptosis Depolarization->Apoptosis Triggers

Caption: Signaling pathway of this compound induced membrane disruption.

Quantitative Data: Ion Channel Conductance

The ion-channel forming properties of hypelcins have been quantified using single-channel recording techniques in planar bilayer lipid membranes. These studies reveal that hypelcins form channels with multiple conductance levels.

Hypelcin VariantConductance LevelConductance (nS)Voltage (mV)Ion SolutionReference
Hypelcin ALevel 0≤ 0.092253 M KCl[1]
Hypelcin ALevel 1 (most common)~ 0.61503 M KCl[1]
Hypelcin ALevel 2~ 31503 M KCl[1]

These data demonstrate the potent ion-conducting capabilities of hypelcins. The channels exhibit poor selectivity for K+ over Cl-[1]. The alkali metal cation selectivity follows the order: Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺ for the most common conductance level[1].

Experimental Protocols

Single-Channel Recording in Planar Lipid Bilayers

This technique is used to measure the conductance of individual ion channels formed by this compound.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. The lipid solution (e.g., phosphatidylcholine in n-decane) is painted over the aperture.

  • This compound Addition: this compound, dissolved in an appropriate solvent, is added to one of the compartments (the cis side).

  • Voltage Clamp: A voltage is applied across the bilayer using a pair of Ag/AgCl electrodes connected to a voltage-clamp amplifier.

  • Current Measurement: The resulting ionic current passing through the bilayer is measured. The formation of a single channel by this compound will result in a step-like increase in current.

  • Data Analysis: The amplitude of these current steps at different applied voltages is used to calculate the single-channel conductance (G = I/V).

cluster_setup Experimental Setup cluster_measurement Measurement & Analysis Bilayer_Formation 1. Form Planar Lipid Bilayer Add_Hypelcin 2. Add this compound to cis side Bilayer_Formation->Add_Hypelcin Apply_Voltage 3. Apply Voltage (Voltage Clamp) Add_Hypelcin->Apply_Voltage Measure_Current 4. Measure Ionic Current Apply_Voltage->Measure_Current Analyze_Steps 5. Analyze Current Steps to Determine Conductance Measure_Current->Analyze_Steps

Caption: Workflow for single-channel recording of this compound.

Membrane Potential Measurement in Fungal Cells using Fluorescence Spectroscopy

The disruption of membrane potential in whole cells, such as the yeast Saccharomyces cerevisiae, can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or di-4-ANEPPS.

Principle of DiSC3(5) Assay:

DiSC3(5) is a cationic, lipophilic dye that accumulates in cells with a negative-inside membrane potential. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound, the dye is released from the cells, resulting in an increase in fluorescence intensity (de-quenching).

Methodology:

  • Cell Preparation: Grow fungal cells (e.g., S. cerevisiae) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., MES-Tris buffer).

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.1-1.0 µM and incubate in the dark to allow the dye to accumulate in the cells.

  • Fluorescence Measurement: Place the cell suspension in a fluorometer and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Addition of this compound: Add this compound at the desired concentration and continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • Calibration (Optional): To quantify the change in membrane potential in millivolts (mV), a calibration curve can be generated using a K⁺ ionophore like valinomycin (B1682140) in the presence of varying extracellular K⁺ concentrations to set the membrane potential to known values according to the Nernst equation[2].

cluster_prep Preparation cluster_measurement Measurement Cell_Culture 1. Culture Fungal Cells Harvest_Wash 2. Harvest and Wash Cells Cell_Culture->Harvest_Wash Dye_Loading 3. Load Cells with DiSC3(5) Harvest_Wash->Dye_Loading Baseline_Fluorescence 4. Measure Baseline Fluorescence Dye_Loading->Baseline_Fluorescence Add_Hypelcin 5. Add this compound Baseline_Fluorescence->Add_Hypelcin Monitor_Fluorescence 6. Monitor Fluorescence Increase (Depolarization) Add_Hypelcin->Monitor_Fluorescence

Caption: Experimental workflow for measuring membrane depolarization in fungal cells.

Downstream Effects of Membrane Depolarization

The disruption of the plasma membrane potential by this compound has several critical downstream consequences for the cell.

  • Ion Leakage: The formation of non-selective channels leads to the efflux of essential ions, most notably K⁺. This loss of intracellular potassium is a hallmark of membrane permeabilization and a critical step in the induction of apoptosis[3][4].

  • Mitochondrial Dysfunction: Hypelcins can also affect the mitochondrial membrane potential. A collapse of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

  • Apoptosis: The combined effects of plasma membrane depolarization, ion dysregulation, and mitochondrial dysfunction trigger programmed cell death, or apoptosis.

Conclusion

This compound exerts its potent antimicrobial effects through a well-defined mechanism of action centered on the disruption of membrane potential. By forming ion channels in the cellular membranes of target organisms, it dissipates the essential electrochemical gradients required for life. The quantitative data from single-channel recordings provide a clear measure of the efficacy of this process at a molecular level. The experimental protocols outlined in this guide offer robust methods for further investigation into the membrane-disrupting properties of this compound and other peptaibols. For researchers and drug development professionals, a thorough understanding of this mechanism is vital for the rational design and development of new antimicrobial agents that can overcome existing resistance challenges.

References

Methodological & Application

Protocol for the Synthesis and Purification of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of Hypelcin A-II, a peptaibol antibiotic with potential therapeutic applications. The methodology is based on standard solid-phase peptide synthesis (SPPS) principles, tailored for the specific sequence of this compound.

Introduction

This compound is a 20-residue peptaibol, a class of antimicrobial peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). These peptides are known to form voltage-gated ion channels in lipid membranes, leading to cell death. The primary structure of this compound, as determined by Matsuura et al. (1993), is Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Aib-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Pheol.[1] The synthesis of such peptides presents challenges due to the steric hindrance of Aib residues and the presence of a C-terminal amino alcohol. This protocol outlines a robust method to achieve the synthesis and purification of this compound with high purity.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of peptide synthesis grade or higher.

Category Item Supplier (Example)
Resin Fmoc-L-Pheol-Wang ResinAdvanced ChemTech
Amino Acids Fmoc-Aib-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OHBachem
Coupling Reagents HBTU, HCTU, HATU, DIC, HOBtCEM Corporation
Deprotection Reagent Piperidine (B6355638)Sigma-Aldrich
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl etherFisher Scientific
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterAcros Organics
Purification Acetonitrile (ACN), Water (HPLC grade), TFA (HPLC grade)J.T. Baker

Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is performed on a solid support using the Fmoc/tBu strategy. The workflow for the synthesis is depicted in the diagram below.

SPPS_Workflow Resin Fmoc-Pheol-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all 19 residues Wash2->Repeat Cycle Acetylation N-terminal Acetylation (Acetic Anhydride (B1165640), DIEA in DMF) Repeat->Acetylation Wash3 Wash (DMF, DCM) Acetylation->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step Synthesis Procedure:
  • Resin Swelling: Swell the Fmoc-L-Pheol-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling:

    • For standard amino acids (Ala, Gly, Leu, Pro, Val), use a 4-fold excess of Fmoc-amino acid activated with HBTU and DIEA in DMF. Allow the coupling reaction to proceed for 2 hours.

    • For Gln, use Fmoc-Gln(Trt)-OH to protect the side chain amide.

    • For the sterically hindered Aib residues, a double coupling strategy is recommended. Use a 4-fold excess of Fmoc-Aib-OH activated with HATU and DIEA. The first coupling should be for 2 hours, followed by a wash and a second coupling for another 2 hours.

  • Monitoring: Monitor the completion of each coupling step using a Kaiser test.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF for 1 hour.

  • Final Wash: Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

Cleavage and Deprotection

The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

Cleavage_Workflow Peptide_Resin Dried Peptide-Resin Cleavage_Cocktail Add Cleavage Cocktail (TFA:TIS:H2O, 95:2.5:2.5) Peptide_Resin->Cleavage_Cocktail Incubation Incubate for 2-3 hours at RT Cleavage_Cocktail->Incubation Filtration Filter to remove resin Incubation->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Centrifugation Centrifuge and decant ether Precipitation->Centrifugation Washing Wash pellet with cold ether Centrifugation->Washing Drying Dry crude peptide Washing->Drying

References

Application Notes and Protocols for Hypelcin A-II in Planar Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcin A-II is a member of the hypelcin family of antibiotic peptides isolated from Hypocrea peltata. These peptides belong to the peptaibol family, characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Like other peptaibols, this compound exhibits antimicrobial activity by forming pores in lipid membranes, leading to increased permeability and ultimately cell death.[1][2] The planar lipid bilayer (PLB) system is a powerful electrophysiological technique to study the ion channel properties of such pore-forming molecules in a well-controlled in vitro environment.[3][4] This document provides detailed application notes and protocols for the characterization of this compound using the PLB technique.

Principle of the Planar Lipid Bilayer Technique

The planar lipid bilayer technique involves the formation of a single lipid bilayer across a small aperture separating two aqueous compartments, typically referred to as the cis and trans chambers.[3][4] Ion channels or pore-forming molecules, like this compound, can be incorporated into this artificial membrane.[4] By applying a transmembrane potential and using sensitive amplifiers, the ionic currents passing through single or multiple channels can be recorded and analyzed. This allows for the detailed characterization of the biophysical properties of the pores, including their conductance, ion selectivity, and gating kinetics.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Hypelcin A peptides in planar lipid bilayer experiments. This data is based on studies of native hypelcins and can be used as a reference for experiments with this compound.[5]

Table 1: Ion Channel Conductance Levels of Hypelcins in 3 M KCl [5]

Conductance LevelApplied VoltageApproximate Conductance (nS)Description
Level 0> 200 mV≤ 0.09Only detectable at high voltages
Level 1150 mV~ 0.6Most common conductance level
Level 2150 mV~ 3Less frequent, higher conductance state

Table 2: Ion Selectivity of Hypelcin A Pores (Level 1) [5]

CationSelectivity Order
Alkali MetalsRb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺

Note: The pores exhibit poor selectivity for K⁺ over Cl⁻.[5]

Experimental Protocols

This section provides detailed protocols for the formation of a planar lipid bilayer, the incorporation of this compound, and the recording of single-channel currents.

Materials and Reagents
  • Planar lipid bilayer rig (chamber, electrodes, headstage, amplifier, data acquisition system)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or oxidized cholesterol in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0 with HEPES)

  • Aperture substrate (e.g., Teflon or polystyrene film with a 50-250 µm aperture)

  • Micropipettes

  • Ethanol (B145695) (70% and 100%)

  • Deionized water

Protocol 1: Planar Lipid Bilayer Formation (Painting Method)
  • Chamber Preparation: Thoroughly clean the PLB chamber and aperture with ethanol and deionized water to remove any contaminants.[6]

  • Lipid Application: Apply a small amount (~1-2 µL) of the lipid solution to the aperture using a micropipette, ensuring the entire circumference of the hole is coated.[6] Allow the solvent to evaporate.

  • Bilayer Formation: Fill both the cis and trans chambers with the electrolyte solution, ensuring the liquid level is above the aperture. A thin lipid annulus will form around the aperture.

  • Gently "paint" a small amount of the lipid solution across the aperture using a small brush or a glass rod to form the bilayer.

  • Bilayer Monitoring: Monitor the formation of the bilayer by measuring the membrane capacitance. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². The resistance should be in the GΩ range.[7]

Protocol 2: Incorporation of this compound
  • Peptide Dilution: Prepare a fresh, dilute working solution of this compound (e.g., 1-10 ng/mL) in the electrolyte solution or in ethanol.

  • Addition to Chamber: Add a small aliquot (1-5 µL) of the diluted this compound solution to the cis chamber while stirring gently to facilitate incorporation into the bilayer. The cis chamber is defined as the chamber to which the peptide is added and is typically the ground side.

  • Incubation: Allow a few minutes for the peptide to spontaneously insert into the lipid bilayer. Insertion can be monitored by observing the appearance of stepwise increases in current.

Protocol 3: Single-Channel Recording and Data Analysis
  • Voltage Application: Apply a constant transmembrane potential (e.g., +100 mV) across the bilayer using the voltage clamp amplifier.

  • Current Recording: Record the ionic current flowing through the this compound channels. The data will appear as a series of discrete steps, with each step representing the opening or closing of a single channel.

  • Data Acquisition: Acquire the data using a suitable data acquisition system and software. The signal should be filtered (e.g., at 1-2 kHz) and sampled at a higher frequency (e.g., 5-10 kHz).

  • Data Analysis:

    • Amplitude Histogram: Generate an all-points histogram of the current recordings to determine the unitary current amplitude.

    • Conductance Calculation: Calculate the single-channel conductance (γ) using Ohm's law: γ = I/V, where I is the unitary current and V is the applied voltage.

    • Open and Closed Times: Analyze the duration of the open and closed events to understand the gating kinetics of the channel.

    • Current-Voltage (I-V) Relationship: Measure the single-channel current at various applied voltages to determine the I-V relationship, which can provide insights into the nature of the pore.[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis chamber_prep Clean PLB Chamber and Aperture blm_formation Form Planar Lipid Bilayer chamber_prep->blm_formation lipid_prep Prepare Lipid Solution lipid_prep->blm_formation buffer_prep Prepare Electrolyte Buffer buffer_prep->blm_formation hypelcin_add Add this compound to cis Chamber blm_formation->hypelcin_add Verify stable bilayer recording Record Single-Channel Currents hypelcin_add->recording Apply voltage iv_curve Generate I-V Curve recording->iv_curve conductance Calculate Conductance recording->conductance kinetics Analyze Gating Kinetics recording->kinetics

Caption: Workflow for Planar Lipid Bilayer Electrophysiology with this compound.

Signaling Pathway of this compound

G Hypelcin This compound (Monomer) Membrane Lipid Bilayer Hypelcin->Membrane Binds to and inserts Pore Pore Formation Membrane->Pore Aggregation of monomers IonFlux Uncontrolled Ion Flux (K+, Na+, Cl- etc.) Pore->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CellDeath Cell Death Depolarization->CellDeath

Caption: Proposed Mechanism of Action for this compound.

Troubleshooting

ProblemPossible CauseSolution
Unstable BilayerPoor quality lipid or solvent; Dirty chamber or aperture; Mechanical vibrationsUse fresh lipid solution; Thoroughly clean the setup; Use an anti-vibration table
No Channel InsertionInsufficient peptide concentration; Inactive peptide; Inappropriate lipid compositionIncrease peptide concentration incrementally; Use a fresh peptide stock; Try different lipid compositions (e.g., with charged lipids)
Noisy RecordingsPoorly shielded setup; Grounding issues; Electrode problemsEnsure proper Faraday cage shielding; Check all ground connections; Re-chloridize Ag/AgCl electrodes
Multiple Channel InsertionsToo high peptide concentrationReduce the concentration of the peptide stock solution

Conclusion

The planar lipid bilayer system is an invaluable tool for elucidating the molecular mechanisms of action of pore-forming peptides like this compound. By following the protocols outlined in these application notes, researchers can obtain high-resolution data on the ion channel properties of this compound, contributing to a deeper understanding of its antibiotic activity and providing a basis for the development of novel therapeutic agents.

References

Application Notes and Protocols: Assessing Hypelcin A-II Induced Membrane Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcins are a family of antibiotic peptides known for their ability to interact with and disrupt cell membranes. A member of this family, Hypelcin A-II, is of significant interest for its potential as an antimicrobial and cell-penetrating peptide. The primary mechanism of action for Hypelcins involves the permeabilization of lipid bilayers, leading to leakage of intracellular contents and dissipation of ion gradients. Understanding and quantifying the membrane-permeabilizing activity of this compound is crucial for its development as a therapeutic agent.

These application notes provide a detailed overview of the methods used to assess the membrane permeability induced by this compound. The protocols described herein are designed to be adaptable for use in various research and development settings.

Overview of Assessment Methods

Several biophysical and cell-based assays can be employed to characterize the interaction of this compound with lipid membranes and to quantify its permeabilizing effects. The choice of method depends on the specific information required, such as the kinetics of pore formation, the size of the membrane defect, or the effect on membrane potential. Key methods include:

  • Dye Leakage Assays: These assays utilize model membrane systems, such as liposomes or vesicles, encapsulating a fluorescent dye. The addition of this compound induces membrane permeabilization, leading to the release of the dye and a measurable change in fluorescence.

  • Electrophysiology: Planar lipid bilayer electrophysiology allows for the direct measurement of ion channel formation by peptides like this compound. This technique provides detailed information about the conductance, ion selectivity, and gating properties of the pores.

  • Cell-Based Permeability Assays: These assays assess the ability of this compound to permeabilize the membranes of living cells, providing a more physiologically relevant context.

Data Presentation: Quantitative Analysis of Hypelcin-Induced Membrane Permeability

The following tables summarize key quantitative data obtained from studies on Hypelcin A and its analogs. While specific data for this compound is limited in the current literature, the presented data for closely related Hypelcins provide a strong predictive framework for its activity.

Table 1: Ion Channel Conductance of Hypelcin A Analogs in Planar Lipid Bilayers [1]

Hypelcin AnalogConductance LevelUnitary Conductance (nS) in 3 M KClApplied Voltage (mV)
Hypelcin A-I Level 0≤ 0.09225
Level 1~ 0.6150
Level 2~ 3150
Hypelcin A-V Level 0≤ 0.09225
Level 1~ 0.6150
Level 2~ 3150

Note: This data provides expected conductance ranges for ion channels formed by Hypelcin peptides.

Table 2: Calcein Leakage from Phosphatidylcholine Vesicles Induced by Hypelcin A [2]

Vesicle Lipid CompositionPeptide Concentration (µM)Initial Leakage Rate (%/min)Observations
Egg Yolk Phosphatidylcholine (Fluid Phase)1.0~ 5Monomeric peptide activity observed.
Distearoylphosphatidylcholine (Solid Phase)1.0> 10Higher membrane-perturbing activity in solid-phase vesicles.

Note: This table illustrates the dependency of Hypelcin A's activity on the physical state of the lipid bilayer.

Experimental Protocols

Protocol for Dye Leakage Assay using Large Unilamellar Vesicles (LUVs)

This protocol describes a fluorescence dequenching assay using the ANTS/DPX dye pair encapsulated in LUVs to measure membrane leakage induced by this compound.

Workflow for Dye Leakage Assay

G cluster_0 Vesicle Preparation cluster_1 Purification cluster_2 Assay cluster_3 Data Analysis prep_lipids 1. Prepare Lipid Film hydrate 2. Hydrate with ANTS/DPX prep_lipids->hydrate freeze_thaw 3. Freeze-Thaw Cycles hydrate->freeze_thaw extrude 4. Extrusion to form LUVs freeze_thaw->extrude purify 5. Size Exclusion Chromatography (Remove free dye) extrude->purify add_peptide 6. Add this compound purify->add_peptide measure_fluorescence 7. Monitor Fluorescence Increase add_peptide->measure_fluorescence lyse 8. Add Triton X-100 (100% Leakage Control) measure_fluorescence->lyse calculate 9. Calculate % Leakage lyse->calculate cluster_0 Bilayer Formation cluster_1 Channel Recording cluster_2 Data Analysis paint_bilayer 1. Paint Lipid Solution across Aperture thinning 2. Monitor Capacitance for Bilayer Thinning paint_bilayer->thinning add_peptide 3. Add this compound to cis Chamber thinning->add_peptide apply_voltage 4. Apply Transmembrane Voltage add_peptide->apply_voltage record_current 5. Record Single-Channel Currents apply_voltage->record_current analyze_events 6. Analyze Conductance, Open Times, and Ion Selectivity record_current->analyze_events A This compound in Solution B Binding to Lipid Bilayer A->B C Conformational Change (Increased Helicity) B->C D Insertion into Membrane Core C->D E Formation of Pores/Channels D->E F Ion and Solute Leakage E->F G Cell Death / Inhibition of Growth F->G

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcin A-II is a member of the hypelcin family of antibiotic peptides.[1][2] These peptides are known to contain α-aminoisobutyric acid and exhibit antibacterial properties.[3] The mechanism of action for hypelcins is reported to be similar to that of alamethicin, involving the formation of pores in mitochondrial membranes and the uncoupling of oxidative phosphorylation.[3][4] Given the increasing threat of antimicrobial resistance, understanding the in vitro efficacy of novel antimicrobial peptides (AMPs) like this compound is a critical step in the drug development process.[5][6]

These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound. The methodologies are based on established standards for antimicrobial susceptibility testing of peptides, which often require modifications from standard antibiotic testing protocols.[5][7]

Key Considerations for Testing this compound

Standard antimicrobial susceptibility testing methods may need to be adapted to accurately assess the potency of cationic and amphipathic peptides like this compound.[5][7] Key factors to consider include:

  • Peptide Adsorption: Cationic peptides can bind to the negatively charged surfaces of standard polystyrene microtiter plates, leading to an underestimation of their activity. The use of low-binding materials, such as polypropylene (B1209903), is recommended for all assays.[7]

  • Media Composition: The components of standard growth media, like Mueller-Hinton Broth (MHB), can interfere with the activity of some AMPs. While MHB is a common starting point, cation-adjusted MHB (CAMHB) may be more appropriate. For specific applications, physiologically relevant media should be considered.[7]

  • Peptide Stability: The stability of this compound in solution and in the presence of bacterial proteases should be considered. It is recommended to prepare peptide solutions fresh or store them at -80°C for short durations.[7]

  • Inoculum Preparation: A standardized bacterial inoculum is crucial for reproducible results. The mid-logarithmic growth phase is recommended for preparing the bacterial suspension.[7]

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the antibacterial susceptibility tests for this compound.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
e.g., Staphylococcus aureus ATCC 25923
e.g., Escherichia coli ATCC 25922
e.g., Pseudomonas aeruginosa ATCC 27853
[Add other strains as tested]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a test microorganism.[8]

Materials:

  • This compound

  • Test bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates[7]

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[7]

    • Adjust the bacterial suspension with fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[7]

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a separate polypropylene plate or tubes to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[7]

    • Add 100 µL of the corresponding this compound dilution to the wells, resulting in a final volume of 200 µL.

    • Include a positive control for bacterial growth (wells with bacteria and CAMHB only) and a negative control for sterility (wells with CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.[8] Growth inhibition can also be assessed by measuring the optical density at 600 nm (OD600) with a microplate reader.[7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of this compound required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[9]

Materials:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9] In practice, this is often the lowest concentration that prevents any colony formation on the MHA plate.[10]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (Mid-log phase) Inoculation Inoculate with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) Bacterial_Culture->Inoculation Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound in Polypropylene Plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells onto MHA Plates Read_MIC->Plating Select wells at and above MIC Incubation_MBC Incubate MHA Plates at 37°C for 18-24h Plating->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Protocol 3: Time-Kill Assay

This assay provides information on the rate at which this compound kills a bacterial population over time.[11]

Materials:

  • Same as for Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh CAMHB.[7]

    • Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[7]

  • Assay Procedure:

    • Add the this compound solutions to the bacterial suspension at the desired concentrations.

    • Include a growth control without the peptide.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[7]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Bacterial_Culture Prepare Bacterial Culture (~1x10^6 CFU/mL) Incubation_Setup Incubate Bacteria with Peptide and Controls at 37°C Bacterial_Culture->Incubation_Setup Peptide_Prep Prepare this compound at Multiples of MIC Peptide_Prep->Incubation_Setup Sampling Withdraw Aliquots at Defined Time Points Incubation_Setup->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions onto MHA Serial_Dilution->Plating Incubation_Plates Incubate Plates at 37°C for 18-24h Plating->Incubation_Plates Colony_Count Count Colonies (CFU) Incubation_Plates->Colony_Count Calculate_CFU Calculate CFU/mL Colony_Count->Calculate_CFU Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_Data

Caption: Workflow for the time-kill assay.

Disclaimer

The protocols provided are based on established methodologies for the antibacterial susceptibility testing of antimicrobial peptides. As there is limited specific data available for this compound, researchers should validate and optimize these protocols for their specific experimental conditions and bacterial strains.

References

Application Notes and Protocols: Hypelcin A-II in Mitochondrial Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcin A-II is a peptide antibiotic that has been identified as a potent uncoupler of oxidative phosphorylation in mitochondria.[1] Its mechanism of action is analogous to other well-characterized uncoupling agents, such as alamethicin (B1591596) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. This disruption leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a reduction in ATP production. These characteristics make this compound a valuable tool for studying mitochondrial function and dysfunction, and for screening compounds that may modulate mitochondrial activity.

These application notes provide a comprehensive overview of the use of this compound in key mitochondrial function assays. Detailed protocols are provided for assessing its impact on mitochondrial respiration, membrane potential, ATP synthesis, and the generation of reactive oxygen species (ROS).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, creating a pathway for protons to move across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipation of the proton motive force uncouples the electron transport chain (ETC) from ATP synthesis. Consequently, the ETC continues to consume oxygen in an attempt to re-establish the proton gradient, leading to an increased oxygen consumption rate (OCR), while ATP production is significantly reduced.

This compound Mechanism of Action ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps H+ O2 Oxygen Consumption ETC->O2 Increases ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat Production H_gradient->Heat Generates ATP ATP ATP_synthase->ATP Synthesizes Hypelcin This compound Hypelcin->H_gradient Dissipates

Caption: Mechanism of this compound as an uncoupler.

Key Mitochondrial Function Assays

The following sections detail the application of this compound in standard mitochondrial function assays.

Measurement of Oxygen Consumption Rate (OCR)

Uncoupling agents like this compound are expected to increase the rate of oxygen consumption by mitochondria as the electron transport chain attempts to compensate for the dissipated proton gradient. This assay is crucial for confirming the uncoupling activity of this compound and determining its effective concentration range.

Experimental Protocol: High-Resolution Respirometry

This protocol describes the measurement of OCR in isolated mitochondria using a high-resolution respirometer.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Respiratory substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • FCCP (a classical uncoupler, for comparison)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chambers.

  • Add isolated mitochondria to a final concentration of 0.05 - 0.1 mg/mL. Allow the signal to stabilize to measure basal respiration (State 1).

  • Add respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration, or 10 mM succinate (B1194679) for Complex II-linked respiration in the presence of a Complex I inhibitor like rotenone) to initiate State 2 respiration.

  • Add a saturating concentration of ADP (e.g., 1-2 mM) to induce State 3 respiration (maximal coupled respiration).

  • Once the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

  • Add oligomycin (e.g., 1-2.5 µg/mL) to inhibit ATP synthase, measuring the leak respiration.

  • Perform a step-wise titration of this compound to determine the concentration that elicits the maximal uncoupled respiration rate. Record the OCR at each concentration.

  • As a positive control, add an optimal concentration of FCCP (e.g., titrated from 0.5 to 2 µM) to induce maximal uncoupling.

Data Presentation:

Treatment ConditionOxygen Consumption Rate (nmol O₂/min/mg protein)
State 2 (Substrate only)Illustrative Value: 10
State 3 (Substrate + ADP)Illustrative Value: 50
State 4 (Post-ADP)Illustrative Value: 15
State 4 + OligomycinIllustrative Value: 12
+ this compound (Low Conc.)Illustrative Value: 25
+ this compound (Optimal Conc.)Illustrative Value: 60
+ this compound (High Conc.)Illustrative Value: 55 (potential inhibition)
+ FCCP (Optimal Conc.)Illustrative Value: 65

Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.

OCR Measurement Workflow start Start add_mito Add Mitochondria start->add_mito Measure Basal OCR add_subs Add Substrates add_mito->add_subs Measure State 2 add_adp Add ADP add_subs->add_adp Measure State 3 add_oligo Add Oligomycin add_adp->add_oligo Measure State 4 titrate_hyp Titrate this compound add_oligo->titrate_hyp Measure Leak Respiration add_fccp Add FCCP (Control) titrate_hyp->add_fccp Measure Uncoupled OCR end End add_fccp->end

Caption: Workflow for measuring OCR with this compound.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

As this compound dissipates the proton gradient, it will cause a dose-dependent decrease in the mitochondrial membrane potential. This can be monitored using cationic fluorescent dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.

Experimental Protocol: Fluorometric Measurement of ΔΨm

This protocol uses the fluorescent dye JC-1, which exhibits a potential-dependent shift in its fluorescence emission spectrum. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cultured cells or isolated mitochondria

  • Cell culture medium or appropriate buffer

  • JC-1 dye

  • This compound stock solution

  • CCCP (positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • For Cultured Cells: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP, e.g., 10 µM). c. Remove the treatment media and incubate the cells with JC-1 staining solution (e.g., 2.5 µg/mL in media) for 15-30 minutes at 37°C. d. Wash the cells with buffer (e.g., PBS). e. Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths.

  • For Isolated Mitochondria: a. Incubate isolated mitochondria in a suitable buffer. b. Add JC-1 dye and allow it to equilibrate. c. Add different concentrations of this compound and monitor the change in fluorescence over time.

Data Presentation:

TreatmentRed Fluorescence (A.U.)Green Fluorescence (A.U.)Red/Green Ratio
Vehicle ControlIllustrative Value: 5000Illustrative Value: 1000Illustrative Value: 5.0
This compound (Low Conc.)Illustrative Value: 3500Illustrative Value: 1500Illustrative Value: 2.3
This compound (High Conc.)Illustrative Value: 1500Illustrative Value: 3000Illustrative Value: 0.5
CCCP (Positive Control)Illustrative Value: 1200Illustrative Value: 3500Illustrative Value: 0.34

Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.

Measurement of ATP Synthesis

The uncoupling action of this compound directly inhibits mitochondrial ATP synthesis. Measuring cellular or mitochondrial ATP levels is a direct way to quantify the functional consequence of uncoupling.

Experimental Protocol: Luminescence-Based ATP Assay

This protocol utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the ATP concentration.

Materials:

  • Cultured cells or isolated mitochondria

  • ATP assay kit (containing luciferase and D-luciferin)

  • This compound stock solution

  • Oligomycin (positive control for ATP synthesis inhibition)

  • Luminometer

Procedure:

  • Treat cultured cells or isolated mitochondria with varying concentrations of this compound for a defined period. Include appropriate controls (vehicle, oligomycin).

  • Lyse the cells or mitochondria to release the ATP.

  • Add the cell lysate to the luciferase-luciferin reaction mixture.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the protein concentration of the sample.

Data Presentation:

TreatmentLuminescence (RLU)ATP Concentration (µM)
Vehicle ControlIllustrative Value: 1,000,000Illustrative Value: 10
This compound (Low Conc.)Illustrative Value: 700,000Illustrative Value: 7
This compound (High Conc.)Illustrative Value: 200,000Illustrative Value: 2
Oligomycin (Positive Control)Illustrative Value: 150,000Illustrative Value: 1.5

Note: The values presented are for illustrative purposes to demonstrate the expected trends with an uncoupling agent.

Assessment of Reactive Oxygen Species (ROS) Production

Mitochondrial uncoupling can have complex effects on ROS production. Mild uncoupling is often associated with a decrease in ROS, as the lower membrane potential reduces the likelihood of electron leakage from the ETC. However, at higher concentrations or under certain conditions, uncouplers can lead to increased ROS production.

Experimental Protocol: Fluorometric Measurement of Mitochondrial Superoxide

This protocol uses a fluorescent probe, such as MitoSOX™ Red, which is targeted to the mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • Cultured cells

  • MitoSOX™ Red reagent

  • This compound stock solution

  • Antimycin A (positive control for ROS production)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Load cells with MitoSOX™ Red according to the manufacturer's protocol.

  • Treat the cells with different concentrations of this compound.

  • Measure the increase in fluorescence over time.

Data Presentation:

TreatmentFluorescence Intensity (A.U.)Fold Change vs. Control
Vehicle ControlIllustrative Value: 5001.0
This compound (Low Conc.)Illustrative Value: 4000.8
This compound (High Conc.)Illustrative Value: 9001.8
Antimycin A (Positive Control)Illustrative Value: 25005.0

Note: The values presented are for illustrative purposes to demonstrate the expected biphasic effect of uncouplers on ROS production.

This compound Signaling Pathway Hypelcin This compound IMM Inner Mitochondrial Membrane Permeability Hypelcin->IMM Increases Proton_Gradient Proton Gradient (ΔΨm) IMM->Proton_Gradient Decreases OCR Oxygen Consumption Rate Proton_Gradient->OCR Increases (compensatory) ATP_Synth ATP Synthesis Proton_Gradient->ATP_Synth Decreases ROS ROS Production Proton_Gradient->ROS Modulates

Caption: Signaling pathway of this compound's effects.

Conclusion

This compound serves as a potent tool for the investigation of mitochondrial function due to its established role as an uncoupler of oxidative phosphorylation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the impact of this compound on key mitochondrial parameters. By carefully titrating the concentration of this compound, researchers can dissect the intricate relationship between the mitochondrial membrane potential, respiratory rate, ATP synthesis, and ROS production, thereby advancing our understanding of mitochondrial biology and its role in health and disease.

References

Application Notes and Protocols for Studying Hypelcin A-II Ion Channel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to study the formation of ion channels by the peptaibol antibiotic, Hypelcin A-II. The protocols detailed below are foundational for characterizing the biophysical properties of these channels and understanding their mechanism of action.

Introduction to this compound

This compound belongs to the peptaibol family, a class of fungal peptides known for their ability to interact with and disrupt cell membranes. A key feature of their antimicrobial and cytotoxic activity is the formation of ion channels, which leads to the dissipation of essential ion gradients across the membrane. Understanding the dynamics of this compound ion channel formation is crucial for the development of novel therapeutic agents and for elucidating fundamental mechanisms of peptide-lipid interactions.

Key Experimental Techniques

The study of this compound ion channel formation relies on a combination of electrophysiological and biophysical techniques. The primary methods include:

  • Black Lipid Membrane (BLM) Electrophysiology: A powerful in vitro technique to study the activity of single or multiple ion channels in a well-defined artificial lipid bilayer.

  • Patch-Clamp Electrophysiology: The gold-standard for investigating ion channel behavior in the native environment of a cell membrane or in model cell systems.

  • Spectroscopic Techniques: Methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Fluorescence Spectroscopy provide insights into the structural changes of this compound upon membrane interaction and the kinetics of pore formation.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the ion channel properties of closely related Hypelcin analogs (A-I, A-V, and B-V) studied in planar bilayer lipid membranes. This data serves as a valuable reference point for expected values when studying this compound.[1]

ParameterHypelcin A-IHypelcin A-VHypelcin B-VConditions
Conductance Level 0 ≤ 0.09 nS≤ 0.09 nS≤ 0.09 nS225 mV in 3 M KCl
Conductance Level 1 (most common) ~ 0.6 nS~ 0.6 nSHigher than A-V150 mV in 3 M KCl
Conductance Level 2 ~ 3 nS~ 3 nSHigher than A-V150 mV in 3 M KCl
Ion Selectivity (Level 1) Poor K⁺ over Cl⁻Poor K⁺ over Cl⁻Not specified3 M KCl
Alkali Metal Cation Selectivity (Level 1) Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺Not specified3 M KCl
Alkali Metal Cation Selectivity (Level 0) Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Not specified3 M KCl
Open Channel Lifetime ShorterShorterLonger than A-V150 mV in 3 M KCl

Experimental Protocols & Methodologies

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion flow through channels formed by this compound in a solvent-containing artificial lipid bilayer.

Protocol:

  • Chamber Preparation:

    • Use a two-compartment Teflon chamber separated by a thin septum with a small aperture (typically 100-250 µm in diameter).

    • Thoroughly clean the chamber with ethanol (B145695) and deionized water to remove any contaminants.

  • Membrane Formation:

    • Prepare a solution of synthetic phospholipids (B1166683) (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.

    • "Paint" the lipid solution across the aperture using a small brush or glass rod, forming a thin lipid film.

    • Observe the thinning of the film to a bilayer (black) state by monitoring its capacitance or by visual inspection under magnification. A stable capacitance of ~0.4-0.8 µF/cm² is indicative of a bilayer.

  • This compound Incorporation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Add a small aliquot of the this compound stock solution to the aqueous buffer in one of the compartments (the cis side). The final concentration will typically be in the nanomolar to micromolar range.

    • Stir the solution gently to facilitate the incorporation of the peptide into the membrane.

  • Data Acquisition:

    • Connect the two compartments to an amplifier via Ag/AgCl electrodes.

    • Apply a transmembrane potential (voltage clamp) and record the resulting current.

    • The appearance of discrete, stepwise increases in current indicates the formation of ion channels.

    • Record single-channel currents at various holding potentials to determine channel conductance and gating properties.

Workflow Diagram:

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis chamber Clean BLM Chamber paint Paint Aperture with Lipid Solution chamber->paint lipid_sol Prepare Lipid Solution lipid_sol->paint peptide_sol Prepare this compound Stock add_peptide Add this compound to cis Chamber peptide_sol->add_peptide form Monitor Bilayer Formation paint->form form->add_peptide record Apply Voltage and Record Current add_peptide->record analyze Analyze Single-Channel Conductance record->analyze properties Determine Gating Properties analyze->properties

Black Lipid Membrane (BLM) Experimental Workflow.
Patch-Clamp Electrophysiology

This technique is used to study this compound channels in a more biologically relevant context, such as in the membrane of a live cell or a giant unilamellar vesicle (GUV). The "cell-attached" or "whole-cell" configurations are most common.[2][3][4]

Protocol (Whole-Cell Configuration):

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) on glass coverslips.

    • Alternatively, prepare GUVs incorporating the desired lipid composition.

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries to a tip diameter of ~1-2 µm, resulting in a resistance of 2-10 MΩ.

    • Fire-polish the tip to ensure a smooth surface for sealing.

    • Fill the pipette with an appropriate intracellular solution.

  • Seal Formation:

    • Mount the pipette on a micromanipulator and approach a target cell under a microscope.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Gently press the pipette against the cell membrane and release the pressure to form a high-resistance seal (a "giga-seal," >1 GΩ).

  • Whole-Cell Access:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Application of this compound:

    • Perfuse the external solution containing the desired concentration of this compound over the cell.

  • Data Recording:

    • Use a patch-clamp amplifier to clamp the membrane potential and record the currents flowing across the entire cell membrane.

    • Apply voltage steps or ramps to study the voltage-dependence of the channels.

Logical Relationship Diagram:

Patch_Clamp_Logic cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome cell Cell/GUV Preparation seal Giga-seal Formation cell->seal pipette Micropipette Fabrication & Filling pipette->seal rupture Membrane Rupture (Whole-Cell) seal->rupture apply_peptide This compound Application rupture->apply_peptide record Voltage Clamp & Current Recording apply_peptide->record analysis Characterization of Channel Properties record->analysis

Logical Flow of a Whole-Cell Patch-Clamp Experiment.
Spectroscopic Techniques

This method provides information on the secondary structure of this compound and its orientation upon binding to a lipid membrane.[5][6]

Protocol:

  • Membrane Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition.

    • Deposit a hydrated lipid film onto an ATR crystal (e.g., Germanium or ZnSe).

  • Sample Measurement:

    • Record a background spectrum of the hydrated lipid film in buffer.

    • Introduce this compound solution to the lipid film.

    • Record spectra over time to monitor conformational changes upon peptide-membrane interaction.

  • Data Analysis:

    • Analyze the amide I band (1600-1700 cm⁻¹) of the peptide to determine changes in secondary structure (e.g., an increase in α-helicity).

    • Use polarized ATR-FTIR to determine the orientation of the peptide helices relative to the membrane normal.

Fluorescence assays are used to study the kinetics of pore formation by monitoring the leakage of fluorescent dyes from lipid vesicles.[7][8]

Protocol (Calcein Leakage Assay):

  • Vesicle Preparation:

    • Prepare LUVs in a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM calcein).

    • Remove non-encapsulated dye by size-exclusion chromatography.

  • Leakage Measurement:

    • Place the vesicle suspension in a fluorometer cuvette.

    • Add this compound to the cuvette to initiate pore formation.

    • Monitor the increase in fluorescence intensity over time as the dye leaks out of the vesicles and becomes de-quenched.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of pore formation.

    • The maximum fluorescence, achieved by lysing all vesicles with a detergent (e.g., Triton X-100), is used for normalization.

Proposed Mechanisms of Ion Channel Formation

The precise mechanism of ion channel formation by this compound is likely similar to that of other alamethicin-like peptaibols. Two predominant models are the "barrel-stave" and "toroidal" pore models.

Barrel-Stave Pore Model

In this model, this compound monomers first bind to the surface of the membrane.[8][9][10] Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptide helices face the lipid acyl chains, while the hydrophilic surfaces line a central aqueous pore.[11]

Barrel_Stave cluster_steps Barrel-Stave Mechanism Monomer This compound Monomers Surface Surface Binding Monomer->Surface Electrostatic Interaction Insertion Monomer Insertion Surface->Insertion Hydrophobic Interaction Aggregation Aggregation Insertion->Aggregation Concentration Dependent Pore Barrel-Stave Pore Aggregation->Pore Formation of Aqueous Channel

The Barrel-Stave model of pore formation.
Toroidal Pore Model

In the toroidal pore model, the inserted peptides, along with the lipid headgroups, bend to form a continuous pore lining.[7][9] This creates a "wormhole" structure where the aqueous channel is lined by both the peptides and the lipid headgroups, causing significant disruption to the membrane structure.[12]

Toroidal_Pore cluster_steps Toroidal Pore Mechanism Monomer This compound Monomers Surface Surface Binding Monomer->Surface Peptide Accumulation Bending Membrane Bending & Thinning Surface->Bending Lipid Headgroup Interaction Pore Toroidal Pore Formation Bending->Pore Continuous Peptide-Lipid Lined Channel

References

Application Notes and Protocols for Measuring Hypelcin A-II Uncoupling Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcin A-II is a member of the peptaibol family of antibiotics, known for their antimicrobial and antifungal properties. These peptides often exert their biological effects by interacting with cellular membranes, including the inner mitochondrial membrane. This document provides detailed application notes and protocols for the experimental setup to measure the mitochondrial uncoupling activity of this compound. Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production. Measuring this activity is crucial for understanding the mechanism of action of this compound and its potential therapeutic or toxicological effects.

Principle of Measurement

The uncoupling activity of this compound is primarily assessed by monitoring two key parameters of mitochondrial function:

  • Oxygen Consumption Rate (OCR): Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, causing the electron transport chain to work harder to re-establish the gradient. This results in a significant increase in the rate of oxygen consumption by the mitochondria.

  • Mitochondrial Membrane Potential (ΔΨm): The proton gradient generates a negative electrochemical potential across the inner mitochondrial membrane. Uncouplers, by dissipating this proton gradient, cause a decrease or collapse of the mitochondrial membrane potential.

These two parameters are typically measured in living cells or isolated mitochondria upon exposure to the compound of interest.

Experimental Protocols

This section details the methodologies for two key experiments to assess the uncoupling activity of this compound: measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer and determination of Mitochondrial Membrane Potential (ΔΨm) using the fluorescent probe JC-1.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes the Agilent Seahorse XF Analyzer to measure the real-time oxygen consumption of cells treated with this compound.

Materials:

  • This compound (stock solution prepared in ethanol (B145695) or DMSO)

  • HEK293 cells (or other suitable cell line)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM Medium, pH 7.4

  • Supplements: Glucose, Pyruvate (B1213749), Glutamine

  • Positive Control: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

  • Negative Control: Vehicle (ethanol or DMSO)

  • Assay Reagents: Oligomycin (B223565), Rotenone/Antimycin A

  • Agilent Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ to 8 x 10⁴ cells per well in 80 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Hydration of Sensor Cartridge:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

  • Preparation of Assay Medium and Compounds:

    • Warm Seahorse XF DMEM medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.

    • Prepare serial dilutions of this compound in the assay medium. Based on the activity of similar peptides like alamethicin, a starting concentration range of 0.1 µM to 10 µM is recommended.

    • Prepare working solutions of FCCP (e.g., 1 µM), oligomycin (e.g., 1.5 µM), and rotenone/antimycin A (e.g., 0.5 µM each) in the assay medium.

  • Cell Treatment and Assay Execution:

    • Remove the growth medium from the cells and wash twice with the pre-warmed assay medium.

    • Add 180 µL of assay medium containing the respective concentrations of this compound, vehicle, or FCCP to the wells.

    • Place the cell plate in a non-CO₂ incubator at 37°C for one hour before the assay.

    • Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the Seahorse XF Analyzer and then start the assay. The instrument will measure the basal OCR before injecting the compounds and then measure the OCR after each injection.

Data Analysis:

The Seahorse XF software will automatically calculate the OCR at different stages. Key parameters to analyze include:

  • Basal Respiration: The initial OCR before any injections.

  • Proton Leak: The OCR after the addition of oligomycin (an ATP synthase inhibitor). An increase in proton leak with this compound treatment is indicative of uncoupling.

  • Maximal Respiration: The OCR after the addition of FCCP. If this compound is an uncoupler, the basal respiration will be elevated, and the subsequent response to FCCP will be blunted.

  • Non-Mitochondrial Respiration: The OCR after the addition of rotenone/antimycin A (complex I and III inhibitors).

The data should be normalized to cell number or protein concentration per well.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm in cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • This compound (stock solution prepared in ethanol or DMSO)

  • HEK293 cells (or other suitable cell line)

  • Black, clear-bottom 96-well plates

  • JC-1 dye solution

  • Phosphate-buffered saline (PBS)

  • Positive Control: FCCP (e.g., 10 µM)

  • Negative Control: Vehicle (ethanol or DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare serial dilutions of this compound and FCCP in the cell culture medium.

    • Remove the growth medium and add 100 µL of the medium containing the test compounds or controls to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with the following settings:

      • JC-1 Aggregates (Red): Excitation ~535 nm, Emission ~590 nm.

      • JC-1 Monomers (Green): Excitation ~485 nm, Emission ~535 nm.

Data Analysis:

Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound treated cells compared to the vehicle control indicates mitochondrial depolarization and uncoupling activity.

Data Presentation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in HEK293 Cells

TreatmentConcentration (µM)Basal OCR (% of Control)Proton Leak (% of Control)Maximal Respiration (% of Control)
Vehicle-100 ± 5100 ± 7100 ± 8
This compound0.1120 ± 6130 ± 895 ± 7
1180 ± 9210 ± 1170 ± 6
10250 ± 12300 ± 1540 ± 5
FCCP1300 ± 15350 ± 18N/A

Data are presented as mean ± SEM (n=3). OCR values are normalized to the vehicle control.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HEK293 Cells

TreatmentConcentration (µM)Red/Green Fluorescence RatioΔΨm (% of Control)
Vehicle-4.5 ± 0.3100 ± 7
This compound0.13.8 ± 0.284 ± 5
12.5 ± 0.256 ± 4
101.2 ± 0.127 ± 3
FCCP100.8 ± 0.118 ± 2

Data are presented as mean ± SEM (n=3). ΔΨm is represented as the percentage of the red/green fluorescence ratio of the vehicle control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound induced mitochondrial uncoupling.

OCR_Workflow start Seed HEK293 cells in Seahorse XF plate hydrate Hydrate sensor cartridge start->hydrate prepare_media Prepare assay medium and This compound dilutions hydrate->prepare_media treat Treat cells with this compound prepare_media->treat load_cartridge Load injection ports with Oligomycin, FCCP, Rot/AA treat->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze Analyze OCR data: Basal, Proton Leak, Max Resp. run_assay->analyze

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

JC1_Workflow start Seed HEK293 cells in 96-well plate treat Treat cells with This compound start->treat stain Stain cells with JC-1 treat->stain wash Wash cells stain->wash read Measure Red and Green Fluorescence wash->read analyze Calculate Red/Green Ratio (ΔΨm) read->analyze

Caption: Workflow for measuring Mitochondrial Membrane Potential (ΔΨm).

Application Notes and Protocols: Assaying the Antifungal Properties of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypelcins are a group of peptide antibiotics, classified as peptaibols, which are analogous to the well-studied alamethicin.[1] These peptides are known for their membrane-modifying activities.[2] Specifically, hypelcins have been shown to act as potent uncouplers of oxidative phosphorylation in mitochondria, suggesting a mechanism that disrupts cellular energy production.[1] While detailed antifungal data for Hypelcin A-II is not extensively available in public literature, the following application notes and protocols provide a comprehensive framework for its evaluation, based on established methods for assaying peptaibols and other antifungal agents.

Data Presentation

Quantitative data generated from the following protocols should be meticulously recorded and organized. The tables below are provided as templates for summarizing key experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans (e.g., ATCC 90028)
Candida glabrata (e.g., ATCC 90030)
Candida parapsilosis (e.g., ATCC 22019)
Cryptococcus neoformans (e.g., ATCC 208821)
Aspergillus fumigatus (e.g., ATCC 204305)
Aspergillus flavus (e.g., ATCC 200026)
(Other relevant strains)

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum fungicidal concentration.

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
A549Human Lung Carcinoma
(Other relevant cell lines)

IC₅₀: The concentration of this compound that inhibits 50% of cell growth.

Table 3: Hemolytic Activity of this compound

Concentration (µg/mL)% Hemolysis
1
10
50
100
250
(Positive Control - e.g., Triton X-100)100
(Negative Control - PBS)0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

a. Fungal Inoculum Preparation:

  • Culture the fungal strains on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.

  • Harvest fungal cells or spores and suspend them in sterile saline or RPMI-1640 medium.

  • Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

b. Broth Microdilution Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take an aliquot from each well that shows growth inhibition.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Time-Kill Assay
  • Prepare a fungal suspension at a starting concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Incubate the cultures at 35°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Hemolysis Assay
  • Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS).

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare serial dilutions of this compound in PBS.

  • In a 96-well plate, mix the this compound dilutions with the RBC suspension.

  • Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis for each concentration.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for peptaibols like this compound and the general experimental workflow for assessing its antifungal properties.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Membrane Membrane Hypelcin_AII This compound Pore_Formation Pore Formation/ Membrane Disruption Hypelcin_AII->Pore_Formation Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cellular_Content_Leakage Leakage of Cellular Contents Pore_Formation->Cellular_Content_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Fungal Cell Death Membrane_Depolarization->Cell_Death Cellular_Content_Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Antifungal_Assay_Workflow Start Start: Obtain This compound MIC_Assay Broth Microdilution (Determine MIC) Start->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Hemolysis Hemolysis Assay Start->Hemolysis MFC_Assay Subculture from MIC (Determine MFC) MIC_Assay->MFC_Assay Time_Kill Time-Kill Assay MIC_Assay->Time_Kill Data_Analysis Data Analysis and Interpretation MFC_Assay->Data_Analysis Time_Kill->Data_Analysis Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis

Caption: Experimental workflow for antifungal assessment.

Cytotoxicity_Workflow Start Seed Mammalian Cells Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes: Utilizing Hypelcin A-II in Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Hypelcin A-II is a peptide antibiotic belonging to the peptaibol family, known for its ability to interact with and disrupt cellular membranes. This property makes it a compound of interest for investigating mechanisms of cell death and for potential development as a therapeutic agent. These application notes provide a framework for utilizing this compound in cell viability and cytotoxicity assays, offering detailed protocols and data interpretation guidelines for researchers in drug discovery and cell biology.

The proposed primary mechanism of action for this compound's cytotoxicity is the disruption of cell membrane integrity. This is hypothesized to induce a cascade of secondary effects, including the initiation of apoptotic signaling pathways. These notes will guide the user through assays to quantify these effects.

Principle

The protocols outlined below are designed to assess the cytotoxic effects of this compound on cultured cells. The primary assays focus on measuring cell viability through metabolic activity (MTT assay) and quantifying cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. Furthermore, protocols for investigating the induction of apoptosis via caspase activity are provided to explore the downstream cellular response to this compound treatment.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from the described assays.

Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity of this compound (LDH Assay)

This compound Concentration (µM)LDH Release (Absorbance at 490 nm) ± SD% Cytotoxicity ± SD
0 (Vehicle Control)0
0.1
1
10
50
100
Maximum LDH Release Control100

Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)

This compound Concentration (µM)Luminescence (RLU) ± SDFold Increase in Caspase-3/7 Activity ± SD
0 (Vehicle Control)1
0.1
1
10
50
100
Staurosporine (Positive Control)

Mandatory Visualizations

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Materials:

  • This compound

  • Mammalian cells in culture

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Cytotoxicity Assessment using LDH Assay

Materials:

  • This compound

  • Mammalian cells in culture

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Prepare controls as per the LDH assay kit instructions:

    • Spontaneous LDH release (cells with medium only)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Background control (medium only)

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

Materials:

  • This compound

  • Mammalian cells in culture

  • 96-well opaque-walled plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Add 100 µL of the this compound dilutions or positive control to the respective wells. Include a vehicle control.

  • Incubate the plate for the desired time points (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Data Analysis: Calculate the fold increase in caspase-3/7 activity: Fold Increase = (Luminescence of treated cells) / (Luminescence of control cells)

Troubleshooting

  • High background in assays: Ensure proper washing steps and use of appropriate controls. Check for contamination of cell cultures.

  • Inconsistent results: Optimize cell seeding density and ensure uniform treatment application. Verify the stability and concentration of this compound solutions.

  • Low signal in apoptosis assay: The time point of measurement may need to be optimized as caspase activation is a transient event. Ensure the use of a suitable positive control to validate the assay.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the cytotoxic and apoptotic effects of this compound. The detailed protocols for MTT, LDH, and caspase activity assays, along with the structured data presentation and visual workflows, offer a robust framework for characterizing the cellular responses to this peptide antibiotic. Adherence to these protocols will enable the generation of reliable and reproducible data, contributing to a better understanding of this compound's mechanism of action.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hypelcin A-II Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Hypelcin A-II in aqueous buffers. The recommendations provided are based on general principles of peptide chemistry and may need to be optimized for your specific experimental conditions.

General Properties of this compound

This compound is an antibiotic peptide with antifungal and anti-Gram-negative bacterial activity. It is classified as a peptaibol, a class of peptides rich in α,α-dialkylated amino acids like 2-aminoisobutyric acid (Aib).[1][2] Peptaibols are known for their amphipathic nature, which can influence their solubility.[2] Fungal peptides, in general, can sometimes exhibit low solubility in physiological fluids.[3]

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do first?

Start by testing the solubility of a small amount of the peptide in different pH conditions.[6]

  • For potentially basic peptides (net positive charge): Try dissolving in a slightly acidic buffer or add a small amount of 10% acetic acid to your aqueous solution.[6][7]

  • For potentially acidic peptides (net negative charge): Attempt to dissolve the peptide in a slightly basic buffer, such as one containing 10% ammonium (B1175870) bicarbonate.[6][7]

If adjusting the pH does not yield a clear solution, the peptide may be hydrophobic.

Q2: I suspect this compound is hydrophobic. What solvents can I use?

A2: For hydrophobic peptides, organic co-solvents are often necessary to achieve initial solubilization.[8] The recommended approach is to first dissolve the peptide in a minimal amount of a pure organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[9] This prevents the peptide from crashing out of solution.

Organic Co-SolventRecommended Starting ConcentrationConsiderations
Dimethyl sulfoxide (B87167) (DMSO)10-50 mg/mLLow toxicity for many cell-based assays at <1%.[9] Avoid if the peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues due to potential oxidation.[10]
Dimethylformamide (DMF)10-50 mg/mLA good alternative to DMSO, especially for peptides containing Cys.[11]
Acetonitrile10-30 mg/mLMore volatile than DMSO or DMF.[9]
Isopropanol / EthanolVariableCan be effective but may be less suitable for highly hydrophobic peptides.[5]

Q3: After dissolving this compound in DMSO and adding my aqueous buffer, the solution turned cloudy. What does this mean and how can I fix it?

A3: Cloudiness or precipitation upon the addition of an aqueous buffer indicates that the solubility limit of this compound in the final mixed solvent system has been exceeded.[9] This is a common issue with hydrophobic peptides.[9]

Solution:

  • Start over with a small, fresh aliquot of the lyophilized peptide.

  • Dissolve the peptide completely in the absolute minimum volume of the organic solvent (e.g., DMSO).

  • While vortexing, add the aqueous buffer drop-by-drop. This gradual change in solvent polarity can help keep the peptide in solution.

  • If precipitation still occurs, consider using a higher concentration of the organic co-solvent in your final working solution, if your experimental system can tolerate it.

Q4: Are there other methods to improve the solubility of this compound without using organic solvents?

A4: Yes, several techniques can be employed to enhance solubility in aqueous solutions:

  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[10] It is advisable to chill the sample on ice between short bursts to prevent heating and potential degradation of the peptide.[9][10]

  • Gentle Heating: Warming the solution to temperatures below 40°C may increase solubility.[5][12] However, this should be done with caution to avoid peptide degradation.

  • Chaotropic Agents: For peptides that are prone to aggregation, the addition of denaturing agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be effective.[8][10] Note that these agents are not compatible with most biological assays.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine an appropriate solvent for this compound using a minimal amount of material.

  • Aliquot approximately 1 mg of lyophilized this compound into a microcentrifuge tube.

  • Add 100 µL of sterile, distilled water. Vortex for 30 seconds. If the peptide dissolves, this is your solvent.

  • If not fully dissolved, add 10 µL of a 10% acetic acid solution (for potentially basic peptides). Vortex. If it dissolves, your peptide is likely basic.

  • If the peptide remains insoluble, discard the acidic solution, lyophilize the peptide to dryness, and start with a fresh 1 mg aliquot.

  • Add 100 µL of sterile, distilled water. Vortex.

  • Add 10 µL of a 10% ammonium bicarbonate solution (for potentially acidic peptides). Vortex. If it dissolves, your peptide is likely acidic.

  • If the peptide is still insoluble, it is likely hydrophobic. Lyophilize the peptide to dryness.

  • Add 20-50 µL of DMSO and vortex until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer dropwise to the DMSO solution while vortexing to reach the final desired concentration.

Visual Guides

Troubleshooting_Workflow start Start: Lyophilized this compound test_water Add Sterile Water start->test_water soluble Soluble (Prepare working solution) test_water->soluble Yes insoluble Insoluble test_water->insoluble No test_ph Adjust pH (Acidic or Basic Buffer) insoluble->test_ph soluble_ph Soluble (Note optimal pH) test_ph->soluble_ph Yes insoluble_ph Insoluble (Likely Hydrophobic) test_ph->insoluble_ph No use_organic Use Organic Co-Solvent (e.g., DMSO) insoluble_ph->use_organic dissolve_organic Dissolve in min. organic solvent use_organic->dissolve_organic add_aqueous Slowly add aqueous buffer dissolve_organic->add_aqueous final_solution Final Working Solution add_aqueous->final_solution

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Factors_Affecting_Solubility solubility This compound Solubility amino_acid Amino Acid Composition (Hydrophobicity) solubility->amino_acid ph pH of the Buffer solubility->ph pi Isoelectric Point (pI) (Net Charge) solubility->pi temp Temperature solubility->temp aggregation Peptide Aggregation solubility->aggregation amino_acid->aggregation ph->pi

Caption: Key factors influencing the solubility of peptides like this compound.

References

Common issues with Hypelcin A-II stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hypelcin A-II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and degradation of this peptide antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a peptide antibiotic belonging to the peptaibol family, which also includes the well-studied compound Alamethicin (B1591596).[1][2] Like other peptides, this compound is susceptible to various degradation pathways that can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for reliable research and development.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its peptide nature and similarity to other peptaibols, the following are the most probable degradation routes:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur under acidic conditions.[3]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues are prone to deamidation, especially in neutral to alkaline conditions, forming a cyclic imide intermediate that can lead to the formation of isoaspartate or aspartate analogs.[3]

  • Aggregation: As an amphipathic peptide, this compound has a tendency to self-associate and form aggregates, which can lead to precipitation and loss of activity.[4] Factors like high concentration, pH, and temperature can influence aggregation.

Q3: How should I properly store this compound to ensure its stability?

To maximize the shelf-life and activity of this compound, proper storage is critical.

  • Lyophilized Powder: Store in a desiccated environment at -20°C or -80°C. Protected from light, the lyophilized form is the most stable.

  • In Solution: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol (B145695), or methanol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For Alamethicin, a related peptaibol, solutions in DMSO are stable for at least two years when stored at -20°C.[5]

Troubleshooting Guides

Issue 1: Loss of Biological Activity or Inconsistent Results

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Peptide Degradation - Ensure proper storage of lyophilized powder and stock solutions (see FAQs).- Prepare fresh working solutions for each experiment.- Avoid prolonged exposure to harsh pH conditions or high temperatures.
Aggregation/Precipitation - Visually inspect solutions for any cloudiness or precipitates.- Sonication may help to dissolve aggregates.- Optimize the solvent for your stock solution. For hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary.
Adsorption to Surfaces - Use low-protein-binding microplates and pipette tips.- Include a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer, if compatible with your experiment.
Incorrect Peptide Concentration - Re-quantify your peptide stock solution using a reliable method such as UV spectrophotometry or a peptide quantification assay.
Issue 2: Poor Solubility

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Hydrophobicity of this compound - Reconstitute the lyophilized peptide in a small amount of an organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting with aqueous buffers.[5]- For Alamethicin, solubility is reported in ethanol (100 mg/ml) and methanol (20 mg/ml).- Sonication can aid in dissolving the peptide.
pH of the Solution - The net charge of a peptide is pH-dependent and can affect its solubility. Experiment with buffers of different pH values to find the optimal condition for solubility.
High Concentration - Prepare a more dilute stock solution. It is often better to work with a lower concentration that is fully solubilized.

Stability Data (Inferred from General Peptide and Alamethicin Knowledge)

The following table summarizes the expected stability of this compound under various conditions. This data is largely inferred from general knowledge of peptide stability and data available for the related peptaibol, Alamethicin, as specific quantitative stability data for this compound is limited.

Condition Expected Stability Primary Degradation Concerns
pH Stable in mildly acidic to neutral pH (4-7). Less stable at highly acidic or alkaline pH.Acid-catalyzed hydrolysis, base-catalyzed deamidation and racemization.
Temperature Stable at low temperatures (-20°C to -80°C). Degradation rate increases significantly with increasing temperature.[6]Hydrolysis, deamidation, aggregation.
Light Potential for photodegradation, especially if aromatic amino acids are present. Should be stored protected from light.Oxidation.
Oxidizing Agents Susceptible to oxidation if residues like Met or Cys are present.Oxidation of susceptible amino acid residues.
Freeze-Thaw Cycles Repeated cycles can lead to aggregation and degradation.Aggregation, physical instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.[7][8]

1. Materials:

  • This compound

  • HCl (for acidic stress)

  • NaOH (for basic stress)

  • H₂O₂ (for oxidative stress)

  • Phosphate buffers (pH 4, 7, 9)

  • Water bath or incubator

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

2. Procedure:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for various time points. Neutralize with HCl before analysis.

  • Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for various time points.

  • Thermal Degradation: Incubate this compound solutions in buffers of different pH (4, 7, 9) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

  • Analysis: Analyze the stressed samples by RP-HPLC to quantify the remaining parent peptide and detect the formation of degradation products.[9][10][11][12][13] If available, use LC-MS to identify the mass of the degradation products.[14][15][16][17]

Protocol 2: RP-HPLC Method for Stability Analysis

1. System:

  • HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

3. Gradient:

  • A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the retention time of this compound.

4. Detection:

  • UV detection at 214 nm or 220 nm.

5. Analysis:

  • Inject samples from the forced degradation study.

  • Calculate the percentage of remaining this compound by comparing the peak area of the parent peptide in the stressed sample to that in an unstressed control sample.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways Hypelcin_AII This compound (Active Peptide) Hydrolysis Hydrolysis (e.g., low pH) Hypelcin_AII->Hydrolysis Deamidation Deamidation (e.g., neutral/high pH) Hypelcin_AII->Deamidation Oxidation Oxidation (e.g., exposure to oxidants) Hypelcin_AII->Oxidation Aggregation Aggregation (e.g., high concentration) Hypelcin_AII->Aggregation Inactive_Products Inactive or Less Active Degradation Products Hydrolysis->Inactive_Products Deamidation->Inactive_Products Oxidation->Inactive_Products Aggregation->Inactive_Products

Caption: Common degradation pathways for peptide antibiotics like this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Loss of Activity check_storage Verify Proper Storage (-20°C/-80°C, desiccated, protected from light) start->check_storage check_solution Assess Solution (Freshly prepared? Visible precipitates?) start->check_solution check_quantification Confirm Peptide Concentration (UV Spec, Quantification Assay) start->check_quantification check_protocol Review Experimental Protocol (pH, temp, incubation times) start->check_protocol degradation_issue Suspect Degradation (Run stability analysis - HPLC) check_storage->degradation_issue solubility_issue Address Solubility (Different solvent? Sonication?) check_solution->solubility_issue resolve Problem Resolved check_quantification->resolve check_protocol->degradation_issue solubility_issue->resolve degradation_issue->resolve

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Preventing aggregation of Hypelcin A-II in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Hypelcin A-II in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound.

Q1: My freshly prepared this compound solution appears cloudy or has visible precipitates. What's happening and what should I do?

A1: Cloudiness or precipitation is a primary indicator of peptide aggregation or poor solubility. This can occur if the peptide concentration exceeds its solubility limit in the chosen solvent or if the solution conditions (e.g., pH, ionic strength) are unfavorable.

Immediate Actions:

  • Do Not Use: Avoid using the cloudy solution in your experiment, as the effective concentration of monomeric, active peptide is unknown, and aggregates can lead to spurious results.

  • Attempt to Solubilize: Gently sonicate the solution for 5-10 minutes in a water bath to help break up larger particles.[1] Avoid excessive heating, which can also promote aggregation.[1]

  • Adjust pH: Check the pH of your solution. Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can increase net charge and electrostatic repulsion between peptide molecules, reducing aggregation.[2][3]

  • Re-evaluate Dissolution Protocol: If the issue persists, the initial solubilization method may be unsuitable. It is often best to dissolve hydrophobic or amphipathic peptides in a small amount of an organic solvent like DMSO first, before slowly adding the aqueous buffer.[4][5] Refer to the detailed protocol below.

Q2: I'm observing a progressive loss of biological activity in my this compound stock solution over time, even when stored correctly. Could this be aggregation?

A2: Yes, a decline in biological activity is a common consequence of peptide aggregation.[6][7] Over time, soluble monomers can convert into non-covalent, and often irreversible, aggregates. These aggregates typically lack the correct conformation to bind to their target, leading to a loss of efficacy.[6] This process can be accelerated by factors like improper storage temperature, freeze-thaw cycles, and interactions with container surfaces.

Troubleshooting Steps:

  • Confirm Aggregation: Use an analytical technique to confirm the presence of aggregates. Methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can detect the presence of higher molecular weight species. A Thioflavin T (ThT) assay can be used to detect specific amyloid-like fibrillar aggregates.[2]

  • Prepare Fresh Solutions: It is best practice to prepare fresh solutions for critical experiments. If using a stock, prepare smaller aliquots to minimize freeze-thaw cycles.

  • Optimize Storage Buffer: Consider adding excipients to your storage buffer to enhance stability. Low concentrations of non-ionic surfactants or the inclusion of amino acids like arginine can help prevent aggregation during storage.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant problem?

A1: Peptide aggregation is a process where individual peptide monomers associate to form larger, often insoluble, complexes.[6] These can range from small, reversible oligomers to large, highly structured amyloid fibrils.[6] Aggregation is a critical issue in drug development and research because it leads to a loss of active compound, reduced therapeutic efficacy, altered pharmacokinetics, and can potentially induce an immunogenic response.[7][8]

Q2: What are the primary factors that cause this compound to aggregate?

A2: Aggregation is influenced by both intrinsic (sequence-dependent) and extrinsic (environmental) factors. As an amphipathic antimicrobial peptide, this compound's tendency to aggregate is governed by:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.[6]

  • pH: When the solution pH is near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[2][9]

  • Temperature: Elevated temperatures can increase the rate of aggregation.[9]

  • Ionic Strength: Salts can have complex effects, either screening charges to promote aggregation or stabilizing the native state, depending on the specific salt and concentration.[6]

  • Surfaces and Interfaces: Peptides can adsorb to surfaces (e.g., glass, plastic, air-water interface), which can induce conformational changes that trigger aggregation.[6]

Q3: What is the recommended solvent for reconstituting lyophilized this compound?

A3: The optimal solvent depends on the peptide's properties. Since this compound has hydrophobic characteristics, a two-step solubilization process is recommended:

  • First, dissolve the lyophilized peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][5]

  • Then, add the desired aqueous buffer drop-wise while vortexing to the final desired concentration.[4] If the solution becomes turbid, the solubility limit has been exceeded.[4] Always start with sterile, distilled water before adding buffer salts.[10]

Q4: How should I store this compound solutions to minimize aggregation?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder.[10] Once reconstituted, solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Storage in a buffer containing stabilizing excipients is preferable to storing in pure water.

Q5: Which excipients can I add to my solution to prevent aggregation?

A5: Various excipients can be used to stabilize peptide solutions.[6] The choice and concentration must be optimized for your specific application to ensure compatibility with the assay. Common classes include non-ionic surfactants, amino acids, sugars, and salts.[6][11][12]

Q6: How can I detect and quantify aggregation in my peptide solution?

A6: Several biophysical techniques can be employed:

  • Visual Inspection: The simplest method is to check for cloudiness or precipitates.

  • UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance at wavelengths around 340-400 nm.

  • Thioflavin T (ThT) Fluorescence: This dye binds specifically to amyloid-like fibril structures, resulting in a characteristic increase in fluorescence emission.[2]

  • Size Exclusion Chromatography (SEC): Separates molecules by size, allowing for the quantification of monomers, oligomers, and larger aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution, providing information on the presence of aggregates.

Quantitative Data Summary

Table 1: Recommended Solvents for Initial Solubilization of Peptides

Peptide Characteristic Primary Solvent Recommendation Secondary/Dilution Solvent Notes
Hydrophobic / Amphipathic (e.g., this compound) 100% DMSO, DMF, or Acetonitrile[5] Sterile H₂O, then aqueous buffer Dissolve completely in organic solvent first before drop-wise addition of aqueous solution.[4]
Basic (Net positive charge) 10% Acetic Acid or 0.1% TFA in H₂O[5] Aqueous Buffer (pH < 7) Use an acidic solution to ensure the peptide is fully protonated and charged.

| Acidic (Net negative charge) | 10% NH₄OH or Ammonium Bicarbonate in H₂O[5] | Aqueous Buffer (pH > 7) | Use a basic solution to ensure the peptide is fully deprotonated and charged. |

Table 2: Common Excipients to Mitigate Peptide Aggregation

Excipient Class Examples Typical Concentration Primary Mechanism of Action
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 0.01% - 0.1% Reduce surface adsorption and stabilize hydrophobic regions.[6]
Amino Acids L-Arginine, L-Histidine, Glycine 50 - 250 mM Can suppress aggregation by various mechanisms, including preferential exclusion and binding to aggregation-prone regions.[3][7]
Sugars / Polyols Sucrose, Trehalose, Mannitol 5% - 10% (w/v) Stabilize the native peptide structure through preferential hydration.[11]

| Salts | NaCl, KCl | 50 - 150 mM | Modulate electrostatic interactions; effects are highly peptide-dependent.[6] |

Experimental Protocols

Protocol 1: Recommended Solubilization Method for this compound

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[10]

  • Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock (e.g., 10-20 mM). Ensure the chosen solvent is compatible with your downstream application.[5]

  • Vortexing: Vortex the vial gently for 1-2 minutes until the peptide is completely dissolved. A brief sonication (5 minutes) in a water bath can be used if necessary.[10]

  • Dilution: While vortexing the intended aqueous buffer (e.g., PBS, Tris), add the concentrated DMSO stock drop-by-drop to achieve the final desired peptide concentration.

  • Final Check: Visually inspect the final solution for any signs of turbidity. If the solution is not clear, the concentration may be too high for that specific buffer.

  • Storage: Immediately use the solution or prepare single-use aliquots and store them at -80°C.

Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in sterile, distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Prepare a working solution by diluting the ThT stock to 25 µM in your assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add your this compound sample.

    • Add the 25 µM ThT working solution to each well containing the peptide sample. Include negative controls with only buffer and ThT.[2]

    • Seal the plate to prevent evaporation.[2]

  • Measurement:

    • Incubate the plate in a microplate reader, typically at 37°C.[2]

    • Measure fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of amyloid-like aggregates.

Visualizations

G start_node Start: Lyophilized This compound Vial n1 Add minimal volume of 100% DMSO start_node->n1 Equilibrate vial to room temp process_node process_node decision_node decision_node result_node result_node fail_node fail_node n2 Peptide fully dissolved in DMSO? n1->n2 Vortex / Sonicate n2->n1 No n3 Slowly add DMSO stock to stirring aqueous buffer n2->n3 Yes n4 Solution clear? n3->n4 n5 Solution Ready for Use Aliquot & Store at -80°C n4->n5 Yes n6 Aggregation / Precipitation (Concentration too high) n4->n6 No n7 Dilute further or reformulate with excipients n6->n7

Caption: Decision workflow for the optimal solubilization of this compound.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Aggregation seq Amino Acid Sequence (Hydrophobicity) center->seq charge Net Charge (pI) center->charge conc Concentration center->conc ph pH of Solution center->ph temp Temperature center->temp ion Ionic Strength center->ion surf Surfaces & Agitation (Vials, Air-Water Interface) center->surf

Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.

G start_node Problem: Aggregation Observed (Cloudiness / Activity Loss) c1 Is the issue during initial solubilization? start_node->c1 cause_node cause_node solution_node solution_node s1 Review solubilization protocol. Use organic solvent (DMSO) first. Consider sonication. c1->s1 Yes c2 Is the issue during storage or after freeze-thaw? c1->c2 No s2 Aliquot into single-use volumes. Prepare fresh solutions. Optimize storage buffer with excipients. c2->s2 Yes c3 Are solution conditions (pH, buffer, concentration) optimal? c2->c3 No s3 Adjust pH away from pI. Lower peptide concentration. Add stabilizers (e.g., surfactants, arginine). c3->s3 No

Caption: A logical troubleshooting guide for diagnosing and solving aggregation issues.

References

Technical Support Center: Addressing Artifacts in Hypelcin A-II Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypelcin A-II in mitochondrial respiration assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address common artifacts and challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary effect on mitochondria?

This compound is a peptide antibiotic that acts as an uncoupler of oxidative phosphorylation in mitochondria.[1] Its mechanism is similar to that of alamethicin, another well-known channel-forming peptide antibiotic.[1] In essence, this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption that is not coupled to ATP production.

Q2: I've added this compound to my cells and see a significant increase in the oxygen consumption rate (OCR), but a decrease in ATP production. Is this expected?

Yes, this is the expected outcome for a mitochondrial uncoupler. By dissipating the proton gradient, this compound stimulates the electron transport chain to work at a higher rate to try and re-establish the gradient, leading to increased oxygen consumption. However, because the protons are leaking back into the mitochondrial matrix through the channels formed by this compound instead of through ATP synthase, ATP production decreases.

Q3: My maximal respiration after FCCP injection is lower than the respiration rate after adding this compound. Is this an artifact?

This can be a common observation when working with potent uncouplers like this compound. There are a few potential reasons for this:

  • Optimal Uncoupling Concentration: You may be using a concentration of this compound that induces a higher rate of uncoupling than the optimal concentration of FCCP used in your standard assay. It is crucial to perform a dose-response titration for both FCCP and this compound to determine their optimal concentrations for achieving maximal respiration in your specific cell type and experimental conditions.

  • Inhibition at High Concentrations: Like many uncouplers, high concentrations of this compound may have inhibitory effects on the electron transport chain, leading to a decrease in oxygen consumption. This can result in a bell-shaped dose-response curve.

  • Cellular Stress: The high rate of respiration induced by a potent uncoupler can lead to cellular stress, depletion of substrates, and production of reactive oxygen species (ROS), which can damage mitochondrial components and reduce their overall respiratory capacity.

Q4: After treating with this compound, my cells appear stressed or are detaching from the plate. How can I mitigate this?

Peptide uncouplers can be cytotoxic at higher concentrations or with prolonged exposure. Consider the following:

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest concentration and shortest exposure time of this compound that elicits the desired uncoupling effect without causing significant cell death or detachment.

  • Cell Seeding Density: Ensure your cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to stress, while overgrown cells can have nutrient and oxygen limitations.

  • Assay Medium: Use a freshly prepared and properly buffered assay medium to ensure optimal cell health during the assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Basal OCR - Low cell number or poor cell health. - Inactive or degraded this compound. - Instrument issue.- Verify cell number and viability before starting the assay. - Prepare fresh solutions of this compound for each experiment. - Ensure the Seahorse XF analyzer is properly calibrated and maintained.
No significant increase in OCR after this compound addition - Ineffective concentration of this compound. - Cells are already maximally respiring or are metabolically inflexible. - Inactive compound.- Perform a dose-response titration of this compound to find the optimal concentration. - Use control uncouplers like FCCP to confirm that the cells can respond to uncoupling. - Prepare fresh this compound solution.
OCR decreases after this compound addition - this compound concentration is too high, leading to inhibition of the electron transport chain or cytotoxicity.- Perform a dose-response titration to identify the optimal uncoupling concentration and to observe any inhibitory effects at higher concentrations.
High variability between replicate wells - Inconsistent cell seeding. - Pipetting errors when adding this compound or other assay reagents. - Edge effects in the microplate.- Ensure a homogenous cell suspension and careful pipetting during cell seeding. - Use calibrated pipettes and be precise with all additions. - Avoid using the outer wells of the plate if edge effects are suspected, or fill them with media to maintain humidity.
Unexpectedly high proton leak after this compound treatment - This is the expected effect of an uncoupler. This compound creates a pathway for protons to leak across the inner mitochondrial membrane, independent of ATP synthase.- This is a key parameter to measure the uncoupling effect of this compound. Quantify this increase as part of your results.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Seahorse XF Analyzer

This protocol is designed to identify the optimal concentration of this compound that induces maximal mitochondrial respiration without causing inhibitory effects.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Your cell line of interest

  • Complete cell culture medium

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF assay medium to 37°C.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay medium to cover a range of concentrations (e.g., 0.1 µM to 10 µM). Also, prepare a vehicle control.

  • Cell Plate Preparation: Remove the cell culture medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium containing the different concentrations of this compound or vehicle to the respective wells.

  • Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with your cell plate. Run a standard Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR data to determine the concentration of this compound that results in the highest OCR after its injection. This will be the optimal uncoupling concentration. Plot the OCR values against the this compound concentrations to visualize the dose-response curve.

Protocol 2: Measuring ATP Production Rate

This protocol allows for the direct measurement of ATP production from both glycolysis and mitochondrial respiration and can be used to quantify the impact of this compound.

Materials:

  • Seahorse XF Real-Time ATP Rate Assay Kit

  • Your cell line of interest

  • Complete cell culture medium

  • Seahorse XF Assay Medium

  • This compound at the predetermined optimal concentration

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from Protocol 1.

  • Prepare Reagents: Reconstitute the Oligomycin and Rotenone/Antimycin A from the ATP Rate Assay Kit in the assay medium.

  • Cell Plate Preparation: Prepare the cell plate as described in Protocol 1, with wells for vehicle control and wells for this compound treatment.

  • Load Sensor Cartridge: Load the injection ports with Oligomycin and Rotenone/Antimycin A as per the ATP Rate Assay Kit instructions.

  • Run Assay: Calibrate the instrument and run the Seahorse XF Real-Time ATP Rate Assay protocol.

  • Data Analysis: The Seahorse XF software will calculate the rates of ATP production from glycolysis (glycoATP) and mitochondrial respiration (mitoATP). Compare the ATP production rates between the vehicle-treated and this compound-treated cells.

Data Presentation

The following tables provide a template for summarizing the expected quantitative effects of an effective concentration of this compound on mitochondrial respiration parameters. The values are illustrative and should be determined experimentally for your specific model system.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

Parameter Vehicle Control (pmol/min) This compound (pmol/min) Expected Change
Basal Respiration100 ± 10250 ± 20Increase
ATP-Linked Respiration70 ± 810 ± 5Decrease
Maximal Respiration200 ± 15250 ± 20Increase (to match or exceed basal with this compound)
Proton Leak30 ± 5240 ± 18Significant Increase
Spare Respiratory Capacity100 ± 120 ± 5Decrease (as basal is now maximal)

Table 2: Effect of this compound on ATP Production Rate

ATP Source Vehicle Control (pmol ATP/min) This compound (pmol ATP/min) Expected Change
mitoATP 120 ± 1515 ± 7Significant Decrease
glycoATP 50 ± 875 ± 10Increase (compensatory)
Total ATP 170 ± 2090 ± 12Decrease

Visualizations

Signaling Pathway of Mitochondrial Uncoupling by this compound

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix H+_high High Proton Concentration (H+) ATPsynth ATP Synthase H+_high->ATPsynth H+ Flow Hypelcin This compound Channel H+_high->Hypelcin H+ Leak ETC Electron Transport Chain (ETC) ETC->H+_high Pumps H+ ATP ATP ATPsynth->ATP H+_low Low Proton Concentration (H+) Hypelcin->H+_low NADH_FADH2 NADH, FADH2 NADH_FADH2->ETC e- ADP_Pi ADP + Pi ADP_Pi->ATPsynth

Caption: Mitochondrial uncoupling by this compound.

Experimental Workflow for Assessing this compound Effects

G cluster_workflow Experimental Workflow A 1. Seed Cells in Seahorse XF Plate D 4. Treat Cells with This compound A->D B 2. Hydrate Sensor Cartridge E 5. Load Mito Stress Test Reagents B->E C 3. Prepare this compound Dose-Response C->D F 6. Run Seahorse XF Mito Stress Test Assay D->F E->F G 7. Analyze OCR Data F->G H 8. Determine Optimal Concentration & Effects G->H

Caption: Workflow for this compound mitochondrial respiration assay.

Logical Relationship for Troubleshooting Unexpected Results

G Start Unexpected OCR Result with this compound Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Cells Are cells healthy and seeded correctly? Check_Conc->Check_Cells Yes Titrate Perform Dose-Response Experiment Check_Conc->Titrate No Check_Reagents Are all reagents fresh and correctly prepared? Check_Cells->Check_Reagents Yes Replate Re-seed cells and verify viability Check_Cells->Replate No Check_Instrument Is the instrument calibrated and functioning? Check_Reagents->Check_Instrument Yes Remake Prepare fresh reagent solutions Check_Reagents->Remake No Calibrate Calibrate and run instrument diagnostics Check_Instrument->Calibrate No Analyze Re-analyze data with appropriate controls Check_Instrument->Analyze Yes Titrate->Start Replate->Start Remake->Start Calibrate->Start

Caption: Troubleshooting logic for this compound assays.

References

Strategies for long-term storage of Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Hypelcin A-II. The following information is based on general best practices for peptide antibiotics and data available for its structural analog, Alamethicin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6][7] When stored under these conditions, the peptide is expected to remain stable for an extended period. For its analog Alamethicin, the lyophilized powder is reported to be stable for up to 3 years when stored at 2-8°C, desiccated and protected from light.[8]

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[2][5] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than a few weeks to a month.[2][3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3][5] A ready-made solution of its analog, Alamethicin, in DMSO is stable for at least 2 years at -20°C.[9]

Q3: What are the common signs of this compound degradation?

A3: Degradation of peptide solutions may not always be visible. However, signs of potential degradation can include a decrease in biological activity, changes in solubility, or the appearance of particulate matter in the solution. For analytical confirmation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the peptide and detect degradation products.[10][11][12]

Q4: Which solvents are recommended for reconstituting this compound?

A4: The choice of solvent depends on the experimental application. For biological assays, sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often suitable.[5] For stock solutions that will be further diluted, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used, as is common for its analog Alamethicin.[9] Always use high-purity solvents to avoid introducing contaminants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or loss of biological activity - Improper storage of lyophilized powder (exposure to heat, light, moisture).- Degradation of reconstituted solution due to prolonged storage or freeze-thaw cycles.- Contamination of the solution.- Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated, dark environment.[1][2][3][4][5][6][7]- Prepare fresh solutions for each experiment or use aliquots stored at -20°C for a limited time.[2][3]- Use sterile techniques and high-purity solvents for reconstitution.[6]
Precipitation or cloudiness in the reconstituted solution - The peptide concentration exceeds its solubility in the chosen solvent.- The pH of the solution is at or near the peptide's isoelectric point.- The solution has been stored improperly, leading to aggregation.- Try sonicating the solution briefly to aid dissolution.- Adjust the pH of the buffer. Many peptides are more soluble at pH values away from their isoelectric point.- Reconstitute at a lower concentration.
Inconsistent experimental results - Inaccurate peptide concentration due to improper weighing or reconstitution.- Degradation of the peptide stock solution over time.- Adsorption of the peptide to plasticware.- Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture absorption.[2]- Use a calibrated balance for accurate weighing.- Prepare fresh stock solutions regularly.- Consider using low-adhesion microcentrifuge tubes and pipette tips.

Summary of Storage Conditions

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CLong-term (months to years)Store in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6][7] Allow to reach room temperature before opening.[2]
Reconstituted in Aqueous Buffer 2-8°CShort-term (days)Prone to microbial growth and degradation. Use as soon as possible.
Reconstituted in Aqueous Buffer -20°CMid-term (weeks to a month)Aliquot to avoid freeze-thaw cycles.[2][3][5]
Reconstituted in DMSO (based on Alamethicin) -20°CUp to 2 yearsTightly sealed vial.[9]

Experimental Protocols

Protocol for Assessing the Stability of Reconstituted this compound

This protocol outlines a general method for evaluating the stability of a this compound solution over time at a specific storage temperature.

1. Materials:

  • Lyophilized this compound
  • High-purity solvent (e.g., sterile water, PBS, or DMSO)
  • Sterile, low-adhesion microcentrifuge tubes
  • Incubator or temperature-controlled storage unit
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mass Spectrometer (optional, for degradation product identification)

2. Procedure:

  • Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Aliquoting: Dispense equal volumes of the stock solution into multiple sterile, low-adhesion microcentrifuge tubes.
  • Time Zero (T=0) Analysis: Immediately analyze one aliquot using HPLC to determine the initial purity and peak area of the intact this compound. This will serve as the baseline.
  • Storage: Store the remaining aliquots at the desired temperature (e.g., 4°C or -20°C).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from storage.
  • Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, centrifuge briefly to collect any condensation.
  • HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 sample.
  • Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide at each time point.
  • (Optional) Mass Spectrometry: Collect the fractions corresponding to the degradation products from the HPLC and analyze them using mass spectrometry to identify their molecular weights and elucidate the degradation pathway.

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_optional Optional Reconstitute Reconstitute Lyophilized This compound Aliquot Aliquot into Multiple Vials Reconstitute->Aliquot T0_Analysis T=0 Analysis (HPLC) Aliquot->T0_Analysis Store Store Aliquots at Desired Temperature Aliquot->Store Time_Point_Analysis Time-Point Analysis (e.g., Day 1, 7, 30) Store->Time_Point_Analysis HPLC_Analysis HPLC Analysis Time_Point_Analysis->HPLC_Analysis Data_Analysis Data Analysis & Comparison to T=0 HPLC_Analysis->Data_Analysis MS_Analysis Mass Spectrometry of Degradation Products HPLC_Analysis->MS_Analysis

Caption: Workflow for assessing the stability of reconstituted this compound.

References

Refining protocols for consistent Hypelcin A-II activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Hypelcin A-II. Here you will find troubleshooting advice and frequently asked questions to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide antibiotic. Like other Hypelcins, it is known to act as an uncoupler of oxidative phosphorylation in mitochondria. This action is similar to that of the well-studied peptide antibiotic, alamethicin. Hypelcins interact with cellular membranes, particularly phosphatidylcholine vesicles, causing increased permeability. This disruption of the cell membrane is a key aspect of its biological activity.

Q2: How should I store and handle this compound to ensure its stability and activity?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored at -20°C. To maintain activity, it is crucial to avoid repeated freeze-thaw cycles. When preparing for experiments, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What are the key quality control parameters to consider for this compound?

To ensure the consistency of your experiments, it is vital to use this compound of high purity. Key quality control checks include:

  • Purity Assessment: This is typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological assays.

  • Identity Confirmation: Mass spectrometry (MS) should be used to confirm the molecular weight of the peptide, ensuring it matches the expected mass of this compound.

  • Peptide Content: The actual peptide content can be determined by amino acid analysis or UV spectroscopy. This is important for accurate concentration calculations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no this compound activity Peptide Degradation: Improper storage or handling.Ensure proper storage conditions (-20°C or lower, protected from moisture). Avoid multiple freeze-thaw cycles by aliquoting stock solutions.
Low Purity: Presence of impurities or truncated peptide sequences.Verify the purity of your this compound lot using HPLC. If purity is low, consider repurification or obtaining a new batch.
Incorrect Concentration: Inaccurate measurement of the peptide.Re-calculate the concentration based on the net peptide content if provided by the supplier, or perform a concentration determination assay.
Solubility Issues: The peptide may not be fully dissolved.Ensure the peptide is completely dissolved in the appropriate solvent before further dilution into aqueous buffers. Sonication may aid dissolution.
High variability between experimental replicates Inconsistent Cell Seeding: Uneven cell density across wells.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.
Edge Effects in Plates: Evaporation from wells on the outer edges of the plate.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or buffer instead.
Assay Timing: Inconsistent incubation times.Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Standardize all incubation periods precisely.
Unexpected cytotoxicity in control cells Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic at the final concentration.Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your cell line.
Contamination: Microbial contamination of the peptide stock or cell culture.Filter-sterilize the peptide stock solution if possible. Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol outlines the broth microdilution method for determining the MIC of this compound against a fungal strain.

Materials:

  • This compound

  • Appropriate fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidia should be harvested and counted.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the fungal inoculum in RPMI-1640 so that adding 100 µL to each well results in a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Controls: Include a positive control (fungi in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions.

  • Controls: Include a vehicle control (cells treated with the same concentration of solvent used for the this compound stock) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.

Data Presentation

Table 1: Example MIC Data for this compound

Fungal StrainMIC Range (µg/mL)
Candida albicans ATCC 900284 - 16
Aspergillus fumigatus ATCC 2043058 - 32
Cryptococcus neoformans ATCC 2088212 - 8
Note: These are example values and may vary depending on the specific strain and experimental conditions.

Table 2: Example Cytotoxicity Data for this compound (48h Incubation)

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
HEK293 (Human Embryonic Kidney)25.2
A549 (Lung Carcinoma)15.8
Note: These are example values and should be determined experimentally for your specific cell line and conditions.

Visualizations

Putative Signaling Pathway for this compound Induced Apoptosis

Hypelcin_AII_Apoptosis_Pathway Hypelcin_AII This compound Cell_Membrane Cell Membrane Disruption Hypelcin_AII->Cell_Membrane Mitochondrial_Membrane Mitochondrial Outer Membrane Permeabilization Hypelcin_AII->Mitochondrial_Membrane Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrial_Membrane->Uncoupling Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End Troubleshooting_Logic rect_node rect_node Start Inconsistent Activity? Check_Purity Purity >95%? Start->Check_Purity Check_Storage Proper Storage and Handling? Check_Purity->Check_Storage Yes Action_Purity Obtain Higher Purity Batch Check_Purity->Action_Purity No Check_Concentration Concentration Verified? Check_Storage->Check_Concentration Yes Action_Storage Aliquot and Store at -20°C or below Check_Storage->Action_Storage No Check_Solubility Complete Dissolution? Check_Concentration->Check_Solubility Yes Action_Concentration Re-quantify Peptide (e.g., AAA) Check_Concentration->Action_Concentration No Action_Solubility Use Sonication or Alternative Solvent Check_Solubility->Action_Solubility No Success Consistent Activity Check_Solubility->Success Yes

Technical Support Center: Overcoming Challenges in Hypelcin A-II Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hypelcin A-II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this cyclic peptide by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound, a hydrophobic peptaibol. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.

Peak Shape and Resolution Issues

Q1: My chromatogram shows broad or tailing peaks for this compound. What are the potential causes and how can I improve peak sharpness?

A1: Peak broadening and tailing are common issues when purifying hydrophobic peptides like this compound. Several factors can contribute to this problem.

  • Potential Causes:

    • Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based stationary phase.

    • Suboptimal Mobile Phase: The pH or the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) may not be optimal.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Low Column Temperature: Lower temperatures can decrease the efficiency of mass transfer.

  • Recommended Solutions:

    • Optimize Ion-Pairing Agent: Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phase A and B to mask silanol interactions and provide sharp peaks.

    • Adjust Mobile Phase pH: While TFA sets a low pH, for particularly stubborn tailing, exploring different acidic modifiers like formic acid might alter selectivity and improve peak shape.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry and reduce viscosity.[1]

    • Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.

    • Use a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with end-capping technology to minimize silanol interactions.

Q2: I am observing poor resolution between my this compound peak and nearby impurities. How can I improve the separation?

A2: Achieving baseline separation is critical for obtaining high-purity this compound. Poor resolution indicates that the chromatographic conditions are not optimal for separating the target peptide from its closely eluting impurities.

  • Potential Causes:

    • Inappropriate Gradient Slope: A steep gradient may not provide enough time for separation.

    • Incorrect Mobile Phase Composition: The choice of organic solvent can influence selectivity.

    • Unsuitable Stationary Phase: The column chemistry may not be ideal for resolving the specific impurities present.

  • Recommended Solutions:

    • Shallow the Gradient: A shallower gradient slope (e.g., a smaller %B change per minute) will increase the retention time and often improve the resolution of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination, can alter the elution profile and improve separation.

    • Experiment with Different Stationary Phases: A C8 or a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.

    • Optimize Temperature: Temperature can also affect selectivity; systematically varying the column temperature might enhance resolution.

Workflow for Troubleshooting Poor Peak Resolution

G cluster_0 Troubleshooting Poor Peak Resolution start Poor Peak Resolution Observed q1 Is the gradient slope optimized? start->q1 a1_yes Shallow the gradient (e.g., decrease %B/min) q1->a1_yes No q2 Is the mobile phase composition optimal? q1->q2 Yes a1_yes->q2 a2_yes Try a different organic modifier (e.g., Methanol instead of Acetonitrile) q2->a2_yes No q3 Is the stationary phase appropriate? q2->q3 Yes a2_yes->q3 a3_yes Test a column with different chemistry (e.g., C8 or Phenyl-Hexyl) q3->a3_yes No end Resolution Improved q3->end Yes a3_yes->end G cluster_1 This compound HPLC Purification Workflow prep Sample Preparation (Dissolve & Filter) analytical Analytical HPLC (Method Development) prep->analytical preparative Preparative HPLC (Scale-up) analytical->preparative fractions Fraction Collection preparative->fractions analysis Purity Analysis of Fractions (Analytical HPLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyo Lyophilization pooling->lyo final_product Purified this compound lyo->final_product

References

Validation & Comparative

Validating the Ion Channel Forming Activity of Hypelcin A-II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ion channel forming activity of Hypelcin A-II with other well-characterized channel-forming peptides. Due to the limited availability of specific electrophysiological data for this compound, this document leverages detailed findings from its close structural analogs, Hypelcin A-I and A-V, as a representative model for the Hypelcin A family. This guide includes quantitative data, detailed experimental protocols, and visualizations to support the validation of its membrane-disrupting capabilities.

Comparative Analysis of Ion Channel Properties

The ion channel forming activity of antimicrobial peptides is a key aspect of their mechanism of action. Below is a comparative summary of the electrophysiological properties of Hypelcin A and other notable channel-forming peptides.

PropertyHypelcin A (I, V)Alamethicin (B1591596)Gramicidin (B1672133) AMelittin
Typical Single-Channel Conductance Multi-level: ~0.09 nS, ~0.6 nS, ~3 nS (in 3 M KCl)[1]Multi-level, dependent on the number of monomers; the lowest conducting state is around 19 pS in 1 M KCl[2]~25 pS (in 1 M KCl)Forms transient pores with variable conductance[3]
Ion Selectivity Poorly selective for K+ over Cl- at the most common conductance level. Cation selectivity order: Rb+ ≥ Cs+ ≥ K+ > Na+ > Li+[1]Moderately cation-selective[4]Highly selective for monovalent cations; impermeable to anions and divalent cations[5]Anion selective (Cl-) in some experimental setups[6]
Voltage Gating Voltage-dependent channel formation[1]Forms voltage-gated ion channels[4]Voltage-independent dimerization to form a channelVoltage-dependent pore formation
Channel Formation Mechanism Aggregation of monomers to form a "barrel-stave" poreSelf-assembly of helical monomers into a "barrel-stave" pore structure[7]Head-to-head dimerization of two helical monomers[8]Formation of transient toroidal or barrel-stave pores[3]
Number of Conductance Levels At least three distinct levels observed[1]Multiple discrete levels corresponding to different oligomeric states[4][9]A single primary conductance state, with some observed "mini" channels[10]Typically forms less stable, transient pores rather than discrete, long-lasting channels[3]

Experimental Protocols

The validation of ion channel forming activity is primarily conducted using electrophysiological techniques, with the planar lipid bilayer (PLB) method being the gold standard for in vitro characterization.

Planar Lipid Bilayer (PLB) Single-Channel Recording

This technique allows for the direct measurement of ion flow through individual channels in a controlled artificial membrane environment.[11][12][13]

Materials:

  • PLB workstation (including a Faraday cage, anti-vibration table, and sensitive amplifier)

  • PLB chamber with two compartments (cis and trans) separated by a partition with a small aperture (50-250 µm)

  • Ag/AgCl electrodes

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered with HEPES)

  • This compound peptide stock solution

  • Data acquisition system

Procedure:

  • Membrane Formation: A lipid bilayer is formed across the aperture in the partition separating the two chambers of the PLB setup by "painting" the lipid solution across the hole. The thinning of the lipid film to a bilayer is monitored by observing its capacitance.[4]

  • Peptide Incorporation: The peptide is added to the aqueous solution on one side of the membrane (the cis side).

  • Voltage Application and Data Recording: A voltage is applied across the membrane using the Ag/AgCl electrodes. The resulting ionic current through the channels is measured with a sensitive amplifier. Channel formation is observed as discrete, stepwise increases in the current trace.[4]

  • Data Analysis: The single-channel conductance is calculated from the current transitions at a given voltage. Ion selectivity is determined by measuring the reversal potential under asymmetric salt conditions.

Visualizations

Mechanism of Hypelcin A Ion Channel Formation

G cluster_solution Aqueous Phase cluster_membrane Lipid Bilayer Monomer Hypelcin A Monomers Adsorbed Monomers Adsorb to Membrane Surface Monomer->Adsorbed Electrostatic & Hydrophobic Interactions Inserted Monomers Insert into the Bilayer Adsorbed->Inserted Aggregate Inserted Monomers Aggregate Inserted->Aggregate Pore Formation of a Transmembrane Pore Aggregate->Pore

Caption: Proposed "barrel-stave" model for Hypelcin A channel formation.

Experimental Workflow for PLB Electrophysiology

G cluster_setup System Preparation cluster_experiment Data Acquisition cluster_analysis Data Analysis A Assemble PLB Chamber C Form Planar Lipid Bilayer A->C B Prepare Electrolyte & Lipid Solutions B->C D Add this compound to Cis Chamber C->D E Apply Voltage Clamp D->E F Record Single-Channel Currents E->F G Calculate Unitary Conductance F->G H Determine Ion Selectivity F->H I Analyze Channel Kinetics (Open/Closed Times) F->I

Caption: Workflow for validating ion channel activity using PLB.

References

A Comparative Analysis of Hypelcin A-II and Alamethicin: Unraveling the Mechanisms of Pore-Forming Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two pore-forming peptides, Hypelcin A-II and alamethicin (B1591596). Both peptides, belonging to the peptaibol family, are known for their antimicrobial properties, which are primarily attributed to their ability to disrupt cell membranes by forming ion channels. Understanding the nuances of their mechanisms is crucial for the development of novel therapeutic agents and for advancing our knowledge of membrane biophysics. This document synthesizes experimental data on their ion channel properties, details the methodologies used to obtain this data, and provides visual representations of their proposed mechanisms.

I. Introduction

Hypelcins and alamethicins are fungal peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. These structural features contribute to their α-helical conformation and their ability to insert into lipid bilayers, leading to the formation of transmembrane pores. While both peptides share this general mechanism, significant differences exist in their specific ion channel characteristics and molecular interactions with the membrane.

II. Mechanism of Action: A Tale of Two Pores

The primary mechanism for both this compound and alamethicin is the formation of ion channels in lipid membranes, leading to uncontrolled ion flux and ultimately cell death. The most widely accepted model for alamethicin is the "barrel-stave" model, where peptide monomers aggregate within the membrane to form a cylindrical pore, with the hydrophobic faces of the helices interacting with the lipid core and the hydrophilic faces lining the aqueous channel.[1][2] While a definitive model for this compound has not been as extensively studied, its similar structure and observed channel-forming activity suggest a comparable mechanism.

Alamethicin channels are notably voltage-dependent, meaning their formation and opening are influenced by the transmembrane potential.[3] This voltage-gating is a key feature of its mechanism. Hypelcin A has also been shown to form ion channels with distinct conductance levels, implying an organized pore structure.[4]

Beyond direct membrane permeabilization, alamethicin has been observed to induce downstream signaling effects in plant cells, specifically activating the jasmonic acid and salicylic (B10762653) acid signaling pathways.[2][3][5] This suggests that the ion fluxes caused by alamethicin pores can trigger cellular signaling cascades. Currently, there is no available evidence to suggest that this compound induces similar specific signaling pathways; its effects appear to be primarily localized to membrane disruption.

III. Quantitative Comparison of Ion Channel Properties

The following table summarizes the key quantitative parameters of the ion channels formed by Hypelcin A and alamethicin, based on single-channel recording experiments.

PropertyHypelcin A (isoform mix)Alamethicin
Pore Formation Model Presumed Barrel-StaveBarrel-Stave[1][2]
Voltage Dependence Non-linear current-voltage relationship[4]Strongly Voltage-Gated[3]
Conductance Levels (in KCl) Three distinct levels observed: ≤ 0.09 nS (at 225 mV), ~0.6 nS (at 150 mV), ~3 nS (at 150 mV)[4]Multiple discrete levels (e.g., hexamer: 18 pS, heptamer: 195 pS, octamer: 1270 pS in 1 M KCl)[6]
Cation Selectivity (Level 1 Pore) Rb⁺ ≥ Cs⁺ ≥ K⁺ > Na⁺ > Li⁺[4]Moderately Cation-Selective (K⁺ > Cl⁻)[6]
Anion Permeability (Level 1 Pore) Poor selectivity for K⁺ over Cl⁻[4]Permeable to Cl⁻, but less so than K⁺[6]

IV. Experimental Protocols

The characterization of this compound and alamethicin ion channels relies on sophisticated biophysical techniques. Below are detailed methodologies for two key experiments.

A. Black Lipid Membrane (BLM) Electrophysiology for Single-Channel Recording

This technique allows for the direct observation of ion channel formation and the measurement of their conductive properties in a controlled, artificial membrane system.

1. Materials:

  • Bilayer chamber with two compartments (cis and trans) separated by a small aperture (50-200 µm).

  • Ag/AgCl electrodes.

  • Voltage-clamp amplifier and data acquisition system.

  • Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane).

  • Electrolyte solution (e.g., 1 M KCl, buffered with HEPES).

  • Peptide stock solution (this compound or alamethicin) in ethanol (B145695) or methanol.

2. Procedure:

  • Membrane Formation: A lipid bilayer is formed across the aperture by "painting" the phospholipid solution over the hole. The thinning of the lipid film into a bilayer is monitored by measuring the membrane capacitance.[7][8]

  • Peptide Incorporation: The peptide is added to the cis compartment of the chamber. Gentle stirring facilitates the incorporation of peptide monomers into the bilayer.

  • Voltage Application and Recording: A defined voltage is applied across the membrane using the Ag/AgCl electrodes. The resulting ionic current passing through the channels is measured with the voltage-clamp amplifier. The formation of individual channels is observed as discrete, step-like increases in the current.

  • Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance (by dividing the current amplitude by the applied voltage), ion selectivity (by measuring the reversal potential under an ion gradient), and voltage-dependence of channel opening.[9]

B. Isothermal Titration Calorimetry (ITC) for Peptide-Membrane Interaction

ITC is a powerful technique to thermodynamically characterize the binding of peptides to lipid vesicles, providing insights into the driving forces of membrane interaction.

1. Materials:

  • Isothermal titration calorimeter.

  • Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC/POPG) prepared by extrusion.

  • Degassed buffer solution identical to that used for LUV preparation and peptide solution.

  • Concentrated peptide solution (this compound or alamethicin).

2. Procedure:

  • Sample Preparation: The LUV suspension is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. Both solutions must be in the same, thoroughly degassed buffer to minimize heats of dilution.[4][10]

  • Titration: A series of small, precise injections of the peptide solution into the LUV suspension is performed. The heat change associated with each injection is measured by the calorimeter.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat absorbed or released per injection. These values are then plotted against the molar ratio of peptide to lipid. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]

V. Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow.

barrel_stave_model cluster_membrane Lipid Bilayer cluster_pore Barrel-Stave Pore cluster_channel Ion Channel Lipid Head Group (Outer) Lipid Head Group (Outer) Lipid Tail Lipid Tail Lipid Head Group (Inner) Lipid Head Group (Inner) P1 Peptide Monomer P2 Peptide Monomer P3 Peptide Monomer P4 Peptide Monomer Peptide Monomers (Aqueous) Peptide Monomers (Aqueous) Peptide Monomers (Aqueous)->Membrane Insertion 1. Adsorption & Insertion Ion In Ion Out Ion In->Ion Out Ion Flux

Caption: The "Barrel-Stave" model of pore formation by peptides.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis Peptide Synthesis/Purification Peptide Synthesis/Purification BLM Electrophysiology BLM Electrophysiology Peptide Synthesis/Purification->BLM Electrophysiology Isothermal Titration Calorimetry Isothermal Titration Calorimetry Peptide Synthesis/Purification->Isothermal Titration Calorimetry Liposome Preparation Liposome Preparation Liposome Preparation->Isothermal Titration Calorimetry Single-Channel Conductance Single-Channel Conductance BLM Electrophysiology->Single-Channel Conductance Ion Selectivity Ion Selectivity BLM Electrophysiology->Ion Selectivity Binding Thermodynamics Binding Thermodynamics Isothermal Titration Calorimetry->Binding Thermodynamics

Caption: A typical experimental workflow for characterizing peptide-membrane interactions.

VI. Conclusion

Both this compound and alamethicin are potent membrane-active peptides that function by forming ion channels. Alamethicin is a well-characterized example of a voltage-gated channel that assembles according to the barrel-stave model. While Hypelcin A appears to share a similar pore-forming mechanism with distinct conductance levels, further research is needed to fully elucidate its voltage-dependence and the precise stoichiometry of its channel. The observation of alamethicin-induced signaling in plants opens up new avenues for research into the broader cellular impacts of these peptides beyond simple membrane permeabilization. This comparative guide provides a foundation for researchers to design experiments aimed at further dissecting the mechanisms of these fascinating biomolecules and exploring their potential therapeutic applications.

References

Comparative Efficacy of Hypelcin A-II and Other Peptaibol Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial and antifungal potency of Hypelcin A-II in comparison to other notable peptaibols, supported by experimental data and mechanistic insights.

Introduction

Peptaibols are a class of non-ribosomally synthesized peptide antibiotics predominantly produced by fungi of the genus Trichoderma. Characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol, these peptides exhibit a broad spectrum of biological activities. Their primary mechanism of action involves the formation of voltage-dependent ion channels in cell membranes, leading to membrane depolarization, leakage of cellular contents, and ultimately cell death.[1]

This compound, a member of the peptaibol family, has garnered interest for its potential as an antimicrobial and antifungal agent. This guide provides a comparative overview of the efficacy of this compound against other well-studied peptaibols like alamethicin (B1591596) and trichogin, presenting available quantitative data, detailing experimental methodologies, and exploring the underlying mechanisms of action.

Data Presentation: Comparative Antimicrobial and Antifungal Activity

While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of microorganisms alongside other peptaibols are limited, this section compiles available data from various sources to provide a relative assessment of their efficacy. It is important to note that MIC values can vary between studies due to differences in experimental conditions.

Table 1: Comparative Antibacterial Activity of Peptaibols (MIC in µg/mL)

OrganismHypelcin AAlamethicinTrichogin GA IVCationic Trichogin Analogs
Staphylococcus aureusData not available~32 µM[2]>64 µM[2]2-16[3]
Bacillus subtilisData not availableData not availableData not available2[3]
Enterococcus faecalisData not availableData not availableData not available2-4[3]
Streptococcus pyogenesData not availableData not availableData not available2-16[3]
Escherichia coliData not availableData not available>64 µM[2]8-16[2]
Pseudomonas aeruginosaData not availableData not available>64 µM[2]8->128[3]
Acinetobacter baumanniiData not availableData not availableData not available2-8[3]
Mycoplasma pulmonisData not available6.25 µM[4]Data not availableData not available

Table 2: Comparative Antifungal Activity of Peptaibols (MIC in µg/mL)

OrganismHypelcin AAlamethicinTrichogin
Candida albicansData not availableData not availableData not available
Aspergillus fumigatusData not availableData not availableData not available
Fusarium oxysporumData not availableData not availableData not available

Experimental Protocols

The following section outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of peptaibol antibiotics, a key metric for assessing their efficacy.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium or fungus.

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[5]

  • Peptaibol Stock Solution: Dissolve the peptaibol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[1]

  • 96-well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar (B569324) plate and suspend them in sterile broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

3. Serial Dilution of Peptaibol:

  • Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.

  • Add 100 µL of the peptaibol stock solution to the first well of a row and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final peptaibol concentrations.

  • Include a positive control (inoculum without antibiotic) and a negative control (medium without inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[5]

5. Determination of MIC:

  • The MIC is the lowest concentration of the peptaibol at which there is no visible growth (turbidity) of the microorganism.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for peptaibols is the formation of pores or ion channels in the lipid bilayer of cell membranes. This process can be visualized as a multi-step event.

Experimental Workflow for Studying Peptaibol-Membrane Interaction

experimental_workflow cluster_preparation Preparation cluster_interaction Interaction Studies cluster_channel_activity Channel Activity Measurement cluster_cellular_effects Cellular Effects Peptaibol Peptaibol Synthesis/ Purification Binding Binding Assay (e.g., ITC, SPR) Peptaibol->Binding BLM Planar Lipid Bilayer (BLM) Setup Peptaibol->BLM MIC_Assay MIC Determination Peptaibol->MIC_Assay Vesicles Lipid Vesicle Preparation Vesicles->Binding Leakage Dye Leakage Assay Binding->Leakage Structure Structural Analysis (e.g., CD, NMR) Binding->Structure Recording Single-Channel Recording BLM->Recording Microscopy Microscopy (e.g., SEM, TEM) MIC_Assay->Microscopy signaling_pathway cluster_downstream Downstream Cellular Effects Peptaibol Peptaibol Monomers Membrane Cell Membrane Peptaibol->Membrane Binding & Insertion Pore Pore/Channel Formation Membrane->Pore Disruption Membrane Disruption Membrane->Disruption Ion_Imbalance Ion Gradient Collapse Pore->Ion_Imbalance Leakage Leakage of Cellular Contents Pore->Leakage Disruption->Ion_Imbalance Disruption->Leakage Depolarization Membrane Depolarization Ion_Imbalance->Depolarization Metabolic_Stress Metabolic Stress Depolarization->Metabolic_Stress Leakage->Metabolic_Stress Cell_Death Cell Death Metabolic_Stress->Cell_Death

References

Head-to-head comparison of Hypelcin A-II and conventional antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the emergence of novel compounds with unique mechanisms of action is critical in the fight against antibiotic resistance. Hypelcin A-II, a member of the peptaibol family, represents a class of membrane-active agents with a distinct operational pathway compared to conventional antibiotics. This guide provides a head-to-head comparison of this compound, using its well-studied analog Alamethicin as a proxy, against traditional antibiotics, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, and by extension Alamethicin, are peptide antibiotics that exhibit potent activity primarily against Gram-positive bacteria. Their mechanism of action involves the formation of voltage-gated ion channels in the bacterial cell membrane, leading to disruption of membrane integrity and subsequent cell death. This contrasts with conventional antibiotics, which typically target specific intracellular processes such as cell wall synthesis, protein synthesis, or DNA replication. While effective, the therapeutic application of peptaibols is often limited by their cytotoxicity. This guide presents a quantitative comparison of their antimicrobial efficacy and cytotoxic profiles.

Data Presentation: Performance Comparison

Due to the limited availability of specific quantitative data for this compound, this comparison utilizes data for its close structural and functional analog, Alamethicin.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of Alamethicin against a selection of Gram-positive bacteria, alongside representative MIC values for conventional antibiotics against both Gram-positive and Gram-negative species. Lower MIC values indicate higher antimicrobial potency.

Antimicrobial Agent Organism MIC (µg/mL) Class Mechanism of Action
Alamethicin (proxy for this compound) Staphylococcus aureus2.0 - 4.0PeptaibolMembrane Disruption
Bacillus subtilis0.125PeptaibolMembrane Disruption
Enterococcus faecalis5.0[1]PeptaibolMembrane Disruption
Penicillin Staphylococcus aureus (susceptible)≤0.12Beta-lactamCell Wall Synthesis Inhibition
Ciprofloxacin Escherichia coli≤0.06 - 1.0FluoroquinoloneDNA Gyrase Inhibition
Alamethicin (proxy for this compound) Escherichia coli>100PeptaibolMembrane Disruption

Note: The activity of Alamethicin is primarily directed against Gram-positive bacteria, with significantly less efficacy against Gram-negative organisms like E. coli.

Table 2: Cytotoxicity Data

The therapeutic potential of an antimicrobial is not solely defined by its efficacy but also by its safety profile. The following table presents the 50% hemolytic concentration (HC50) for Alamethicin, a measure of its toxicity to red blood cells. Higher HC50 values indicate lower cytotoxicity.

Antimicrobial Agent Cell Type HC50 (µg/mL) Comments
Alamethicin (proxy for this compound) Human Red Blood Cells~10Indicates potential for hemolysis at therapeutic concentrations.

Mechanism of Action: A Visual Representation

This compound and Alamethicin act by inserting into the cell membrane and forming pore-like structures. This process is dependent on the voltage potential across the membrane.

Mechanism of Action of this compound / Alamethicin cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior Monomers This compound Monomers Aggregation Monomer Aggregation Monomers->Aggregation Voltage-dependent insertion Pore Ion Channel Formation (Pore) Aggregation->Pore Ion_Flux Uncontrolled Ion Flux (K+, Na+, Ca2+) Pore->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Death Cell Death Depolarization->Death

Caption: Signaling pathway of this compound/Alamethicin leading to bacterial cell death.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.

Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). B->C D Include a growth control (no antimicrobial) and a sterility control (no bacteria). C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the antimicrobial agent is prepared in a suitable solvent.

    • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well is typically 50 µL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as the growth control well.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the plate is examined for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Hemolysis Assay for Cytotoxicity (HC50) Determination

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity.

Hemolysis Assay Workflow A Prepare a suspension of fresh human red blood cells (RBCs) in phosphate-buffered saline (PBS). C Incubate the RBC suspension with the peptide dilutions at 37°C for a defined period (e.g., 1 hour). A->C B Prepare serial dilutions of the antimicrobial peptide in PBS. B->C D Include a negative control (PBS only, 0% hemolysis) and a positive control (e.g., Triton X-100, 100% hemolysis). C->D E Centrifuge the samples to pellet intact RBCs. D->E F Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm). E->F G Calculate the percentage of hemolysis for each peptide concentration and determine the HC50 value. F->G

Caption: Workflow for determining the 50% hemolytic concentration (HC50).

Detailed Steps:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells.

    • Wash the RBCs several times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma components.

    • Prepare a final working suspension of RBCs in PBS (e.g., 2% v/v).

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the antimicrobial peptide.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in a lytic agent like 1% Triton X-100) for 100% hemolysis.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • After incubation, centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.

  • Calculation of HC50:

    • Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration and determine the HC50, which is the concentration of the peptide that causes 50% hemolysis.

Conclusion

This compound, represented here by its analog Alamethicin, demonstrates a potent but targeted antimicrobial activity, primarily against Gram-positive bacteria. Its membrane-disrupting mechanism of action is a significant departure from that of conventional antibiotics. However, this mechanism is also associated with a degree of cytotoxicity, as indicated by its hemolytic activity. This head-to-head comparison highlights the trade-offs between the novel mechanism and potential toxicity of peptaibols like this compound and the established, target-specific actions of conventional antibiotics. Further research is warranted to explore modifications of the this compound structure that could enhance its therapeutic index by reducing cytotoxicity while maintaining its potent antimicrobial effects. This guide serves as a foundational resource for researchers and drug developers in the evaluation and potential advancement of this promising class of antimicrobial peptides.

References

Validating the In Vivo Efficacy of Hypelcin A-II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant interest as a promising therapeutic avenue due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis for validating the in vivo activity of Hypelcin A-II, a peptaibol antibiotic, against other well-characterized antimicrobial peptides.

Given the limited publicly available data specifically for this compound, this guide will utilize its parent compound, Alamethicin , as a proxy for comparative purposes. Alamethicin shares structural and functional similarities with the Hypelcin family of peptides. The comparative analysis will be performed against two other prominent antimicrobial peptides: LL-37 and Nisin A .

Comparative In Vitro Activity

A crucial first step in validating a novel antimicrobial is to determine its in vitro activity against a panel of relevant pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a standard metric used for this purpose, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

PeptideTarget OrganismMIC (mg/L)Citation
Alamethicin Gram-positive bacteriaGeneral Activity[1]
LL-37 Escherichia coli40 - 160[2]
Methicillin-resistant Staphylococcus aureus (MRSA)40 - 160[2]
Pseudomonas aeruginosa40 - 160[2]
Carbapenem-resistant Klebsiella pneumoniae40 - 160[2]
Acinetobacter baumannii40 - 160[2]
Nisin A Gram-positive bacteriaGeneral Activity[3]

In Vivo Efficacy: A Comparative Overview

Successful in vitro activity is a prerequisite for, but not a guarantee of, in vivo efficacy. Host factors, toxicity, and peptide stability can significantly influence performance in a living organism. The following table summarizes key findings from in vivo studies of the comparator peptides.

PeptideAnimal ModelInfection ModelKey FindingsCitation
LL-37 MouseMRSA wound infectionSignificantly reduced bacterial numbers in excised tissue.[4]
Nisin A MouseListeria monocytogenes systemic infectionNisin V (a variant) was more effective than Nisin A in controlling infection in the liver and spleen.[5][6]
MouseStaphylococcus aureus systemic infectionContinuous administration showed an initial decline in bacterial metabolic activity.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of antimicrobial peptides. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against various bacterial strains.

  • Bacterial Preparation: Grow bacteria on Mueller-Hinton Agar (B569324) (MHA) for approximately 20 hours. Dilute the bacterial colonies in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.[8]

  • Peptide Preparation: Prepare a serial dilution of the antimicrobial peptide in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 mg/L.[8]

  • Incubation: Add 50 µL of the bacterial suspension to each well containing the peptide solution. Incubate the plates at 37°C for 18-20 hours.[8][9]

  • MIC Determination: Measure the absorbance at 630 nm using a microplate reader. The MIC is the lowest concentration of the peptide that shows at least 80% inhibition of bacterial growth compared to the control.[8]

In Vivo Murine Infection Model

This protocol outlines a general procedure for evaluating the efficacy of an antimicrobial peptide in a mouse model of systemic infection.

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or ICR) weighing 21-22 g.[6][10] All animal experiments must be conducted in accordance with approved ethical guidelines.[10]

  • Infection: Prepare an overnight culture of the pathogenic bacteria (e.g., Staphylococcus aureus or Listeria monocytogenes) and resuspend it in a suitable medium like normal saline to a concentration of 1 x 107 CFU/mL.[6][8] Infect the mice via intraperitoneal injection with 1 mL of the bacterial suspension.[8]

  • Treatment: After a set time post-infection (e.g., 1 hour), administer the antimicrobial peptide via a suitable route (e.g., intraperitoneal injection). A control group should receive a placebo (e.g., phosphate-buffered saline).[6][8]

  • Efficacy Assessment: After a defined treatment period (e.g., 24-48 hours), euthanize the mice. Collect peritoneal lavage fluid or specific organs (e.g., liver, spleen) for bacterial load quantification by plating serial dilutions on appropriate agar plates and counting CFUs.[6][8] Statistical analysis is then performed to compare the bacterial load between the treated and control groups.

Visualizing the Path to Validation

Understanding the experimental workflow and the mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these key aspects.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay Broth Microdilution Activity Spectrum Activity Spectrum MIC Assay->Activity Spectrum Data Analysis Animal Model Selection Animal Model Selection Activity Spectrum->Animal Model Selection Proceed if active Infection Establishment Infection Establishment Animal Model Selection->Infection Establishment e.g., Murine Model Peptide Administration Peptide Administration Infection Establishment->Peptide Administration Treatment Efficacy Evaluation Efficacy Evaluation Peptide Administration->Efficacy Evaluation Bacterial Load Preclinical Candidate Preclinical Candidate Efficacy Evaluation->Preclinical Candidate

Caption: Experimental workflow for validating antimicrobial peptides.

The proposed mechanism of action for Alamethicin, and by extension this compound, involves the formation of transmembrane pores, leading to cell death.

mechanism_of_action Peptide Peptide Bacterial_Membrane Bacterial Membrane Peptide->Bacterial_Membrane Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Aggregation & Insertion Ion_Leakage Ion Leakage & Loss of Membrane Potential Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed barrel-stave pore formation mechanism of Alamethicin.

Conclusion

The validation of this compound as a viable clinical candidate requires a systematic approach, beginning with robust in vitro characterization followed by well-designed in vivo efficacy studies. While specific data for this compound is emerging, the information available for its parent compound, Alamethicin, and other antimicrobial peptides like LL-37 and Nisin A, provides a strong framework for its evaluation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing novel antimicrobial therapies.

References

Safety Operating Guide

Proper Disposal of Hypelcin A-II: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, adherence to proper disposal protocols is paramount for ensuring a safe and compliant work environment. This guide provides a step-by-step procedure for the proper disposal of Hypelcin A-II, based on available safety data.

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory best practices for chemical handling and disposal should always be followed to minimize any potential risks.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If there is a risk of generating dust, a respirator may be necessary.

Step-by-Step Disposal Procedure

The primary objective for disposing of this compound is to prevent its release into the environment and ensure the safety of all personnel.

  • Review Institutional and Local Guidelines: Before proceeding, consult your institution's specific protocols and local regulations for non-hazardous chemical waste disposal. Institutional Environmental Health and Safety (EHS) departments provide guidance that aligns with regulatory requirements.[1][2]

  • Waste Collection:

    • Collect dry, solid this compound waste in a designated, leak-proof, and clearly labeled container.[1]

    • Avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully take up the dry material.

    • Clean the affected area thoroughly.

    • Collect all spill cleanup materials and place them in the designated waste container for proper disposal.

  • Final Disposal:

    • Seal the waste container securely.[1]

    • Dispose of the contained this compound waste according to your institution's procedures for non-hazardous solid chemical waste. This may involve collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1][3]

    • Do not let the product enter drains.

Emergency Procedures

In case of accidental exposure:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Take off any contaminated clothing immediately and rinse the skin with water.

  • Eye Contact: Rinse eyes with plenty of water. If contact lenses are present, remove them.

  • Ingestion: Have the person drink water (at most two glasses). If they feel unwell, consult a doctor.

Data Presentation

No specific quantitative data for disposal (e.g., concentration limits for disposal) is provided in the available safety data sheets. The substance is classified as not hazardous.

Experimental Protocols

No experimental protocols for the disposal or inactivation of this compound are detailed in the available safety documentation. The recommended procedure is based on general best practices for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Final Disposal cluster_emergency Emergency Measures PPE Wear Appropriate PPE Consult Consult Institutional/Local Guidelines PPE->Consult Collect Collect Dry Waste in Labeled Container Consult->Collect Seal Securely Seal Container Collect->Seal Spill Manage Spills (Avoid Dust, Clean Area) Spill->Collect Dispose Dispose via EHS as Non-Hazardous Waste Seal->Dispose Exposure Follow First-Aid for Exposure

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hypelcin A-II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical protocols for the handling and disposal of Hypelcin A-II, a peptide with antifungal and anti-Gram-negative bacterial activity. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) from Sigma-Aldrich classifies a particular formulation of this compound as not a hazardous substance or mixture, it is imperative to treat all research-grade peptides with a high degree of caution.[1] This guide is built on established best practices for handling potent bioactive peptides.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesPrimary barrier against skin contact.
Eye Protection Safety glasses or gogglesProtects against splashes of solutions or airborne powder.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use of a fume hood or biosafety cabinetEssential when handling the lyophilized powder to avoid inhalation.[1]

Operational Plan: From Receipt to Use

A structured workflow is critical for the safe and effective use of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Log: Document the arrival date, batch number, and initial quantity.

  • Store Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][3][4] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[3][4]

  • Store Solutions: Once reconstituted, peptide solutions are significantly less stable. For immediate use, they can be stored at 2-8°C for a short period. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound should occur in a designated, clean, and well-ventilated area, such as a chemical fume hood or a biosafety cabinet, especially when working with the powder form.[1]

  • Aseptic Technique: To prevent microbial contamination and cross-contamination of experiments, always use sterile equipment and aseptic techniques.

  • Reconstitution: The choice of solvent will depend on the specific experimental requirements. For peptides with unknown solubility, it is advisable to first attempt reconstitution in sterile, distilled water. If the peptide is insoluble, sonication may aid dissolution. Based on the amino acid composition, acidic or basic buffers may be required.[4]

  • Labeling: All containers, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, date of preparation, and a "For Research Use Only" warning.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical step in the laboratory workflow. Never dispose of peptide waste in the regular trash or down the drain.[1]

  • Consult Institutional Policies: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical and biological waste.[1]

  • Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated vials, pipette tips, and PPE, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Chemical Inactivation (if applicable): If your institution has validated protocols for the chemical inactivation of peptide antibiotics, these should be followed prior to disposal.

  • Arranged Pickup: Coordinate with your institution's EH&S for the scheduled pickup and disposal by a licensed hazardous waste contractor.[1]

Experimental Protocols and Mechanism of Action

Visualizing the Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Hypelcin_AII_Workflow Figure 1: this compound Safe Handling and Disposal Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal receive Receive and Inspect Shipment log_in Log and Document receive->log_in store_lyo Store Lyophilized Powder (-20°C or -80°C) log_in->store_lyo ppe Don Appropriate PPE store_lyo->ppe designated_area Work in a Designated Area (Fume Hood / BSC) ppe->designated_area reconstitute Reconstitute Peptide designated_area->reconstitute aliquot Aliquot and Store Solution (-20°C or -80°C) reconstitute->aliquot use_in_exp Use in Experiment aliquot->use_in_exp collect_waste Collect All Contaminated Waste use_in_exp->collect_waste consult_ehs Consult Institutional EH&S Guidelines collect_waste->consult_ehs dispose_waste Dispose via Licensed Contractor consult_ehs->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.